DPPC-d13
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C40H80NO8P |
|---|---|
分子量 |
747.1 g/mol |
IUPAC名 |
[(2R)-2,3-di(hexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate |
InChI |
InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1/i3D3,4D3,5D3,34D2,35D2 |
InChIキー |
KILNVBDSWZSGLL-QZDIQHKFSA-N |
異性体SMILES |
[2H]C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])OP(=O)([O-])OC[C@@H](COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |
製品の起源 |
United States |
Foundational & Exploratory
The Role of DPPC-d13 in Biophysical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Deuterated 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC-d13) is a deuterated variant of DPPC, a fundamental component of biological membranes and a primary constituent of pulmonary surfactant. In the realm of biophysics, the strategic replacement of hydrogen with deuterium atoms in the choline headgroup of DPPC provides a powerful, non-invasive probe for elucidating the structure, dynamics, and interactions of lipid bilayers. This technical guide delves into the core applications of this compound, offering insights into its use in advanced biophysical techniques, supported by quantitative data and detailed experimental protocols.
Core Applications of this compound in Biophysics
The utility of this compound in biophysical studies stems from the distinct nuclear properties of deuterium compared to hydrogen. This isotopic substitution is particularly advantageous in two primary analytical techniques: Neutron Scattering and Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
Neutron Scattering: Neutrons interact with atomic nuclei, and the scattering length of deuterium is significantly different from that of hydrogen. This difference creates a substantial contrast in neutron scattering length density (SLD), which can be exploited to highlight specific components within a complex biological assembly like a lipid bilayer. By selectively deuterating parts of the DPPC molecule, such as the headgroup in this compound, researchers can effectively make other parts of the system "invisible" to neutrons, a technique known as contrast matching or contrast variation. This allows for the precise determination of the position and conformation of different molecular groups within the membrane.
-
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: In solid-state NMR, the presence of deuterium in place of protons simplifies the complex proton spectra and allows for the measurement of deuterium-specific properties. Deuterium NMR provides detailed information about the orientation and dynamics of the C-D bonds within the this compound headgroup. This enables the characterization of headgroup tilt, rotational motion, and the influence of membrane-associated molecules, such as drugs or proteins, on the interfacial region of the lipid bilayer.
Quantitative Data on DPPC-Containing Model Membranes
The following tables summarize key quantitative parameters of DPPC-containing model membranes, derived from various biophysical studies. These values are crucial for understanding the physical state and properties of lipid bilayers and how they are modulated by factors such as temperature and the presence of other molecules.
| Property | Condition | Value | Reference Technique(s) |
| Molecular Surface Area (A) | DPPC, fluid phase (50°C) | 63.0 ± 1 Ų | X-ray & Neutron Scattering |
| DPPC with 40 mol% Cholesterol | ~1200 mN/m (Area Compressibility Modulus, Ka) | Micropipette Aspiration | |
| DPPC with 40 mol% Ergosterol | ~1200 mN/m (Area Compressibility Modulus, Ka) | Micropipette Aspiration | |
| Bilayer Thickness (DB) | DPPC, fluid phase (50°C) | 3.43 ± 0.01 nm (P-P distance) | Molecular Dynamics Simulations |
| DPPC/DPPE (50/50 mol%), fluid phase (350K) | Increases with DPPE concentration | Molecular Dynamics Simulations | |
| Phase Transition Temp (Tm) | Pure DPPC | ~41°C | Differential Scanning Calorimetry |
| DPPC with increasing concentrations of 3CAm19 | Decreases | Molecular Dynamics Simulations |
Table 1: Key biophysical parameters of DPPC-containing lipid bilayers.
Key Experimental Protocols
Small-Angle Neutron Scattering (SANS) for Membrane Structure Determination
This protocol outlines the general steps for using SANS with contrast variation to study the structure of unilamellar vesicles (SUVs) composed of DPPC and a deuterated component like this compound.
a. Sample Preparation:
-
Lipid Film Formation: Co-dissolve the desired molar ratio of hydrogenated DPPC and this compound in a suitable organic solvent (e.g., chloroform/methanol mixture).
-
Solvent Evaporation: Remove the organic solvent under a stream of nitrogen gas to form a thin lipid film on the walls of a glass vial. Further dry the film under vacuum for several hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with a D₂O-based buffer to the desired final lipid concentration (e.g., 10-20 mg/mL). The use of D₂O as the solvent enhances the contrast between the hydrogenated lipid components and the solvent.
-
Vesicle Formation: Form small unilamellar vesicles (SUVs) by sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 50 nm).
b. SANS Measurement:
-
Instrument Setup: Perform measurements on a SANS instrument (e.g., D22 at the Institut Laue-Langevin).[1]
-
Q-Range: Set the instrument configuration to cover a relevant Q-range (e.g., 0.003 to 0.5 Å⁻¹), where Q is the scattering vector.[1]
-
Wavelength: Use a neutron wavelength of approximately 6 Å with a wavelength resolution (Δλ/λ) of about 10%.[1]
-
Data Acquisition: Collect the scattering data using a 2D detector over a range of temperatures, particularly across the phase transition of the lipid.
c. Data Analysis:
-
Data Reduction: Reduce the raw 2D scattering data to 1D scattering intensity (I(Q)) versus Q profiles using standard software packages provided by the neutron scattering facility.
-
Modeling: Analyze the I(Q) curves using appropriate models for unilamellar vesicles to extract structural parameters such as bilayer thickness, area per lipid, and the location of the deuterated headgroups. The contrast variation approach, by using different H₂O/D₂O ratios in the solvent, allows for the separation of the scattering contributions from the headgroup and tail regions.
Solid-State Deuterium NMR (²H-NMR) for Headgroup Dynamics
This protocol provides a general framework for using solid-state ²H-NMR to investigate the dynamics of the choline headgroup in this compound containing membranes.
a. Sample Preparation:
-
Lipid Multilayers: Prepare multilamellar vesicles (MLVs) by hydrating a thin film of this compound with the desired buffer.
-
Sample Packing: Transfer the hydrated lipid dispersion into a solid-state NMR rotor.
-
Hydration Control: Ensure the sample is well-hydrated and sealed to prevent dehydration during the experiment.
b. ²H-NMR Spectroscopy:
-
Spectrometer Setup: Use a solid-state NMR spectrometer equipped with a wideline probe suitable for deuterium NMR.
-
Pulse Sequence: Employ a quadrupolar echo pulse sequence (90°x - τ - 90°y - τ - acquire) to acquire the deuterium NMR spectrum. This sequence is crucial for refocusing the dephasing of the magnetization due to the large quadrupolar interaction.
-
Temperature Control: Acquire spectra at various temperatures, especially around the gel-to-liquid crystalline phase transition of DPPC, to observe changes in headgroup dynamics.
c. Data Analysis:
-
Spectral Analysis: The resulting deuterium NMR spectrum is a Pake doublet, characteristic of a powder sample. The separation between the two peaks, known as the quadrupolar splitting (Δνq), is directly related to the order parameter (SCD) of the C-D bonds in the choline headgroup.
-
Order Parameter Calculation: The order parameter provides a measure of the motional restriction of the headgroup. Changes in the quadrupolar splitting as a function of temperature or the addition of other molecules (e.g., cholesterol, peptides) reflect alterations in the headgroup conformation and dynamics.
Visualizations of Experimental Concepts and Workflows
Caption: Conceptual workflow of a SANS experiment using contrast matching.
References
An In-depth Technical Guide to DPPC-d13: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d13 (DPPC-d13), a deuterated analog of the saturated phospholipid DPPC. Its unique properties make it an invaluable tool in biophysical studies of lipid membranes, particularly in neutron scattering and nuclear magnetic resonance (NMR) spectroscopy. This document details its chemical structure, physicochemical properties, and key experimental applications, including detailed protocols and data presentation.
Chemical Structure and Properties
This compound is a synthetic phospholipid where 13 hydrogen atoms in the choline headgroup have been replaced with deuterium. This isotopic labeling provides a significant contrast for various analytical techniques without substantially altering the molecule's chemical behavior.
The structure consists of a glycerol backbone esterified with two palmitic acid chains at the sn-1 and sn-2 positions, and a phosphocholine headgroup at the sn-3 position. The deuteration is specifically on the choline moiety, encompassing the nine hydrogens of the three methyl groups and the four hydrogens of the ethyl group.
Table 1: Physicochemical Properties of DPPC and this compound
| Property | DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) | This compound (1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d13) |
| Synonyms | L-α-Dipalmitoyl lecithin, PC(16:0/16:0) | 16:0 PC-d13, (2R)-2,3-Bis(palmitoyloxy)propyl 2-{tris[(2H3)methyl]ammonio}(2H4)ethyl phosphate |
| CAS Number | 63-89-8[1] | 86531-55-7 |
| Molecular Formula | C₄₀H₈₀NO₈P | C₄₀H₆₇D₁₃NO₈P |
| Molecular Weight | 734.04 g/mol [1] | 747.12 g/mol |
| Physical Form | White powder | White powder |
| Melting Point (Main Phase Transition, Tₘ) | ~41-42 °C[2][3] | While a specific Tₘ for this compound is not readily available, deuteration of the choline headgroup has been shown to have a minimal effect on the main phase transition temperature compared to acyl chain deuteration. It strongly affects the hydration of the phosphate group.[4] |
Applications in Biophysical Research
The primary utility of this compound lies in its application as a molecular probe in studies of model lipid membranes. The significant difference in the neutron scattering length of deuterium compared to hydrogen makes this compound particularly useful in neutron scattering techniques, such as Small-Angle Neutron Scattering (SANS) and Neutron Reflectometry. These methods allow for the detailed structural characterization of lipid bilayers, including the determination of bilayer thickness, area per lipid, and the localization of molecules within the membrane. By selectively deuterating components of a lipid mixture, researchers can create contrast to highlight specific regions or molecules of interest.
In Nuclear Magnetic Resonance (NMR) spectroscopy , deuterium labeling is employed to simplify complex spectra and to probe the dynamics and orientation of the choline headgroup within the lipid bilayer. Solid-state ²H-NMR studies, for instance, can provide detailed information on the order and mobility of the C-D bonds, revealing insights into the conformation and flexibility of the headgroup.
Experimental Protocols
Preparation of this compound Large Unilamellar Vesicles (LUVs) by Extrusion
This protocol describes the preparation of LUVs with a defined size, suitable for a variety of biophysical experiments.
Materials:
-
This compound powder
-
Chloroform
-
Buffer of choice (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Rotary evaporator
-
Water bath sonicator
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Lipid Film Formation:
-
Dissolve a known amount of this compound in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask's inner surface.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired buffer by vortexing. The temperature of the buffer should be above the phase transition temperature of this compound (i.e., >42°C). This results in the formation of multilamellar vesicles (MLVs).
-
-
Freeze-Thaw Cycles:
-
Subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath. This step helps to increase the lamellarity and encapsulation efficiency.
-
-
Extrusion:
-
Equilibrate the mini-extruder and the hydrated lipid suspension to a temperature above the Tₘ.
-
Load the suspension into one of the extruder's syringes.
-
Pass the lipid suspension through the polycarbonate membrane (e.g., 100 nm) 11-21 times. This process results in the formation of LUVs with a relatively uniform size distribution.
-
-
Characterization:
-
The size distribution of the prepared LUVs can be determined by Dynamic Light Scattering (DLS).
-
Thermotropic Phase Behavior Analysis by Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to study the phase transitions of lipid bilayers.
Materials:
-
This compound LUV suspension (prepared as described above)
-
Differential Scanning Calorimeter
-
DSC sample pans
Methodology:
-
Sample Preparation:
-
Carefully transfer a known amount of the this compound LUV suspension into a DSC sample pan.
-
Use the same buffer as a reference in a separate pan.
-
Seal the pans hermetically.
-
-
DSC Measurement:
-
Place the sample and reference pans in the DSC instrument.
-
Equilibrate the system at a temperature below the expected pre-transition (e.g., 20°C).
-
Heat the sample at a constant rate (e.g., 1-2°C/min) to a temperature well above the main phase transition (e.g., 60°C).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The resulting thermogram will show endothermic peaks corresponding to the pre-transition (Lβ' to Pβ' phase) and the main transition (Pβ' to Lα phase).
-
The temperature at the peak maximum of the main transition is taken as the Tₘ.
-
The enthalpy of the transition (ΔH) can be calculated by integrating the area under the peak.
-
Table 2: Typical Parameters for DSC Analysis of DPPC Liposomes
| Parameter | Value |
| Lipid Concentration | 2-10 mg/mL |
| Heating Rate | 1-2 °C/min |
| Temperature Range | 20 °C to 60 °C |
| Expected Pre-transition (for DPPC) | ~35 °C |
| Expected Main Transition (Tₘ for DPPC) | ~41-42 °C[2][3] |
Visualizations
The following diagrams illustrate key experimental workflows for the preparation and analysis of this compound liposomes.
Caption: Workflow for the preparation and biophysical characterization of this compound liposomes.
Caption: Step-by-step protocol for Differential Scanning Calorimetry (DSC) analysis of this compound liposomes.
References
- 1. 1,2-DIPALMITOYL-SN-GLYCERO-3-PHOSPHOCHOLINE | 63-89-8 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.cbc.osu.edu [research.cbc.osu.edu]
Unveiling the Biophysical Signature: A Technical Guide to Deuterated Dipalmitoylphosphatidylcholine
For researchers, scientists, and drug development professionals, understanding the intricate biophysical properties of lipid bilayers is paramount. Dipalmitoylphosphatidylcholine (DPPC), a major constituent of eukaryotic cell membranes and pulmonary surfactant, serves as a cornerstone for model membrane studies. The strategic substitution of hydrogen with deuterium in DPPC provides a powerful, non-invasive probe for elucidating the structure and dynamics of lipid assemblies. This in-depth technical guide explores the core physical properties of deuterated DPPC, offering a compilation of quantitative data, detailed experimental methodologies, and visual workflows to facilitate advanced research and development.
Core Physical Properties of Deuterated DPPC: A Quantitative Overview
The introduction of deuterium into the DPPC molecule subtly alters its physical characteristics. These changes, while minor, are significant for the interpretation of experimental data. The following tables summarize key quantitative data for deuterated DPPC, providing a comparative framework for researchers.
| Property | Value | Experimental Conditions | Citation |
| Main Phase Transition Temperature (Tm) | |||
| Perdeuterated sn-1 chain DPPC (DPPC-d31) | ~39.5 °C | Multilamellar liposomes in pure water | [1] |
| General observation | Deuteration of the acyl chain reduces the transition temperature by approximately 2°C compared to non-deuterated DPPC. | Comparison between DSC data of protonated and chain-deuterated DPPC. | [1] |
| Area per Molecule | |||
| Deuterated DPPC (d62-DPPC) in a mixture with DPPE | Not explicitly quantified, but used to construct phase diagrams. | Binary phospholipid systems. | [2] |
| General Trend | Deuteration is considered to not extensively affect the phase behavior and thus the area per molecule in comparison to non-deuterated DPPC. | Comparison of phase diagrams of DPPC-d62/DPPE and DPPC/DPPE systems. | [2] |
| Bilayer Thickness | |||
| Chain-deuterated DPPC (dDPPC) | Not explicitly provided as a standalone value, but studied in mixtures. | Mixture with 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC). | [3] |
| General Trend | Bilayer thickness is influenced by factors such as temperature and the presence of other molecules (e.g., cholesterol). Deuteration itself is a tool to measure thickness rather than a factor that drastically alters it. | Neutron scattering and NMR studies. | [4][5] |
| Bending Modulus | |||
| DPPC (non-deuterated) | ~15.0 x 10⁻²⁰ J | Giant unilamellar vesicles at 49.4 °C. | [6] |
| Note | While specific values for deuterated DPPC are not readily available, the bending modulus is a key parameter studied using techniques that often employ deuterated lipids. | Neutron spin echo spectroscopy. | [7] |
Key Experimental Protocols for Characterizing Deuterated DPPC
The investigation of deuterated DPPC's physical properties relies on a suite of sophisticated biophysical techniques. Below are detailed methodologies for the most commonly employed experiments.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for determining the phase transition temperature (Tm) of lipid systems.
Methodology:
-
Sample Preparation: Multilamellar vesicles (MLVs) of deuterated DPPC are prepared. The dry lipid is hydrated with pure water or a specific buffer to a concentration of approximately 5 mM. For mixed lipid systems, lipids are first co-dissolved in a chloroform/methanol mixture, dried under nitrogen, and then placed under vacuum for an extended period to remove residual solvent before hydration.[1]
-
Instrumentation: A differential scanning calorimeter is used. The sample and a reference (usually the hydration buffer) are placed in separate pans.
-
Thermal Analysis: The sample and reference are heated and cooled at a controlled rate (e.g., 2.5-10 K/min). The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Data Analysis: The phase transition is observed as an endothermic peak in the heating scan. The peak maximum is taken as the main phase transition temperature (Tm).
Figure 1. Experimental workflow for Differential Scanning Calorimetry (DSC) of deuterated DPPC.
Deuterium Nuclear Magnetic Resonance (²H NMR)
²H NMR spectroscopy is a powerful tool for probing the order and dynamics of the acyl chains in deuterated DPPC bilayers.
Methodology:
-
Sample Preparation: Multilamellar dispersions of selectively deuterated DPPC are prepared at a specific concentration in a suitable buffer (often D₂O-depleted water to minimize the solvent signal). The sample is then transferred to an NMR tube.
-
Instrumentation: A high-field solid-state NMR spectrometer equipped with a quadrupole echo pulse sequence is used.
-
Data Acquisition: Spectra are acquired as a function of temperature. The quadrupole echo sequence (90°x - τ - 90°y - τ - acquire) is essential for acquiring undistorted spectra of wide-line powder patterns.
-
Data Analysis: The quadrupolar splitting (ΔνQ) is measured from the separation of the two peaks in the Pake doublet spectrum. This splitting is directly related to the order parameter (SCD) of the C-²H bond, which provides a measure of the orientational order and mobility of the acyl chain segment.[1][8]
Figure 2. Experimental workflow for Deuterium Nuclear Magnetic Resonance (²H NMR) of deuterated DPPC.
Small-Angle Neutron Scattering (SANS)
SANS is employed to determine the structure of lipid bilayers, including their thickness and the area per molecule, by exploiting the difference in neutron scattering length between hydrogen and deuterium.
Methodology:
-
Sample Preparation: Unilamellar vesicles (ULVs) of deuterated DPPC are prepared, often by extrusion, to create a monodisperse sample. The choice of solvent is critical for contrast variation experiments. Mixtures of H₂O and D₂O are used to match the scattering length density of specific parts of the lipid molecule, thereby highlighting other parts.[3][9]
-
Instrumentation: A SANS instrument at a neutron source is used. The instrument consists of a neutron source, a velocity selector to choose the neutron wavelength, a collimation section, the sample environment, and a 2D detector.
-
Data Acquisition: The sample is placed in a quartz cuvette in the neutron beam. The scattered neutrons are detected by the 2D detector. Data is collected for the sample and for the background (the solvent in the same cuvette).
-
Data Analysis: The 2D scattering data is radially averaged to produce a 1D scattering curve (intensity vs. scattering vector, q). The background is subtracted, and the data is corrected for detector efficiency and sample transmission. The resulting scattering curve is then fitted to a model of the lipid bilayer to extract structural parameters like bilayer thickness and area per lipid.[10]
Figure 3. Experimental workflow for Small-Angle Neutron Scattering (SANS) of deuterated DPPC.
Synthesis of Deuterated Dipalmitoylphosphatidylcholine
The availability of deuterated lipids is crucial for these studies. While commercially available, understanding their synthesis provides valuable context.
Chemical Synthesis: This approach allows for the specific placement of deuterium atoms. For instance, tail-deuterated DPPC can be synthesized by installing deuterated fatty acyl chains onto the glycerol backbone through standard chemical esterification conditions.[11] This method offers high purity and precise labeling patterns.
Biosynthesis: Genetically modified Escherichia coli can be used for the biosynthetic production of selectively deuterated phospholipids. By controlling the deuteration level of the growth media and supplemented carbon sources, it is possible to achieve controlled deuteration of the lipid head group, glycerol backbone, and fatty acyl tails.[12] This method is particularly useful for producing complex, physiologically relevant phospholipid species.
References
- 1. The Effect of Ergosterol on Dipalmitoylphosphatidylcholine Bilayers: A Deuterium NMR and Calorimetric Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuterated phospholipids as Raman spectroscopic probes of membrane structure. Phase diagrams for the dipalmitoyl phosphatidylcholine(and its d62 derivative)-dipalmitoyl phosphatidylethanolamine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Small-Angle Neutron Scattering, Calorimetry and Densitometry Study to Detect Phase Boundaries and Nanoscale Domain Structure in a Binary Lipid Mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Lipid bilayer thickness determines cholesterol's location in model membranes - Soft Matter (RSC Publishing) DOI:10.1039/C6SM01777K [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bending modulus of lipid bilayers in a liquid-crystalline phase including an anomalous swelling regime estimated by neutron spin echo experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High pressure 2H-NMR study of the order and dynamics of selectively deuterated dipalmitoyl phosphatidylcholine in multilamellar aqueous dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small-Angle Neutron Scattering for Studying Lipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small-Angle Neutron Scattering Study of a Phosphatidylcholine–Phosphatidylethanolamine Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Documents download module [ec.europa.eu]
- 12. Biosynthetic preparation of selectively deuterated phosphatidylcholine in genetically modified Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Thermal Landscape of DPPC-d13: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the phase transition temperature of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with deuterated acyl chains (DPPC-d13). Understanding the thermal behavior of this lipid is critical for its application in drug delivery systems, membrane biophysics research, and materials science. This document outlines the key transition temperatures, the effect of deuteration, and detailed experimental protocols for characterization.
Core Concept: The Phase Transition of DPPC
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is a saturated phospholipid that exhibits well-defined thermotropic phase transitions in aqueous environments. These transitions correspond to changes in the physical state of the lipid bilayer, from a more ordered gel phase to a more fluid liquid-crystalline phase.
-
Pre-transition (Lβ' to Pβ'): A transition from a planar gel phase to a "ripple" gel phase.
-
Main transition (Tm) (Pβ' to Lα): The primary melting transition from the ripple gel phase to the liquid-disordered crystalline phase.
The main transition temperature (Tm) is a critical parameter, as it dictates the fluidity and permeability of the lipid bilayer, which are crucial for the functionality of biological membranes and the performance of lipid-based drug delivery vehicles.
The Impact of Deuteration on Phase Transition
Deuteration of the acyl chains in DPPC, resulting in this compound, has a notable effect on its phase transition temperature. It is generally observed that chain deuteration leads to a decrease in the gel-fluid phase transition temperature. This is attributed to the slightly larger volume and weaker van der Waals interactions of C-D bonds compared to C-H bonds, which disrupts the packing of the lipid acyl chains in the gel phase.
A systematic study on the effects of deuteration on various phospholipids, including DPPC, found that for saturated lipids in excess water, the gel-fluid phase transition temperature is 4.3 ± 0.1 °C lower for lipids with deuterated chains compared to their protiated counterparts[1][2][3].
Quantitative Data on Phase Transition Temperatures
The following table summarizes the phase transition temperatures for non-deuterated DPPC, which serves as a baseline for estimating the transition temperatures of this compound. Based on the available literature, the main transition temperature of this compound can be estimated to be approximately 37 °C.
| Lipid | Transition | Temperature (°C) | Experimental Method(s) |
| DPPC | Pre-transition | ~35-36 | Differential Scanning Calorimetry (DSC) |
| Main Transition (Tm) | ~41-42 | DSC, Fluorescence Spectroscopy, Nanoplasmonic Sensing | |
| This compound (estimated) | Main Transition (Tm) | ~37 | Based on the reported decrease of 4.3 ± 0.1 °C upon chain deuteration |
Note: The exact transition temperatures can be influenced by factors such as the hydration level, buffer conditions, and the presence of other molecules.
Experimental Protocols for Determining Phase Transition Temperatures
The characterization of lipid phase transitions is commonly performed using several biophysical techniques. Below are detailed methodologies for three key experimental approaches.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique that directly measures the heat flow associated with the phase transition of a lipid sample as a function of temperature.
Methodology:
-
Sample Preparation:
-
Prepare a suspension of this compound multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) in the desired buffer (e.g., phosphate-buffered saline, pH 7.4). A typical lipid concentration is 1-5 mg/mL.
-
The lipid film is typically hydrated above the main transition temperature to ensure proper vesicle formation.
-
-
DSC Measurement:
-
Load the lipid suspension into the sample cell of the calorimeter and the corresponding buffer into the reference cell.
-
Equilibrate the system at a starting temperature below the expected pre-transition.
-
Scan the temperature at a controlled rate (e.g., 1 °C/min) over a range that encompasses all expected phase transitions.
-
Record the differential heat flow between the sample and reference cells.
-
-
Data Analysis:
-
The phase transitions will appear as endothermic peaks in the thermogram.
-
The temperature at the peak maximum of the main endotherm is taken as the main transition temperature (Tm). The smaller, broader peak at a lower temperature corresponds to the pre-transition.
-
The enthalpy of the transition (ΔH) can be calculated by integrating the area under the peak.
-
Experimental Workflow for DSC:
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a non-perturbing technique that provides information about the conformational order of the lipid acyl chains.[4][5][6] The frequency of the C-H (or in this case, C-D) stretching vibrations is sensitive to the trans/gauche conformational state of the acyl chains.
Methodology:
-
Sample Preparation:
-
Prepare a hydrated film of this compound between two CaF2 or BaF2 windows.
-
Alternatively, a dispersion of lipid vesicles can be used in a temperature-controlled transmission cell.
-
-
FTIR Measurement:
-
Place the sample in the FTIR spectrometer equipped with a temperature controller.
-
Acquire infrared spectra over a range of temperatures, stepping through the expected phase transition.
-
Focus on the symmetric (νs) and asymmetric (νas) C-D stretching vibrational bands.
-
-
Data Analysis:
-
Plot the wavenumber of the C-D stretching bands as a function of temperature.
-
A sharp, cooperative increase in the wavenumber will be observed at the main phase transition temperature, reflecting an increase in the number of gauche conformers and thus increased disorder.
-
The midpoint of this sigmoidal transition is taken as the Tm.
-
Experimental Workflow for FTIR Spectroscopy:
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of native bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of native bilayers - RMIT University - Figshare [research-repository.rmit.edu.au]
- 4. Fourier transform infrared spectroscopy in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fourier Transform Infrared Spectroscopy in the Study of Lipid Phase Transitions in Model and Biological Membranes | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
Understanding Lipid-Protein Interactions with DPPC-d13: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the application of deuterium-labeled 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), specifically DPPC-d13, in the study of lipid-protein interactions. The strategic placement of deuterium atoms on the lipid molecule allows for detailed investigation of membrane structure, dynamics, and the influence of embedded proteins using a variety of biophysical techniques. This document outlines the core methodologies, presents key quantitative data, and illustrates relevant workflows and concepts.
The Role of Deuterated DPPC in Membrane Studies
DPPC is a saturated phospholipid commonly used to create model cell membranes. Deuterium (²H) labeling is a powerful tool in biophysical studies for several reasons. In Nuclear Magnetic Resonance (NMR), the deuterium nucleus has distinct properties that allow for the measurement of molecular order and dynamics. In neutron scattering, the significant difference in scattering length between hydrogen and deuterium provides contrast to locate specific molecular groups within the bilayer.[1] By using specifically labeled lipids like this compound, researchers can probe the behavior of different parts of the lipid molecule as it interacts with membrane proteins.
Core Experimental Techniques
Several advanced analytical techniques leverage this compound to provide high-resolution data on lipid-protein interactions.
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy
Solid-state NMR is a primary technique for studying membrane proteins in their native-like phospholipid bilayer environment.[2][3] Deuterium (²H) NMR, in particular, provides exquisite detail about the ordering and dynamics of the lipid acyl chains. The interaction of a protein with the lipid bilayer can alter the motion of the lipid chains, which is directly observable in the ²H NMR spectrum.[4][5]
Experimental Protocol: ²H Solid-State NMR of Protein-DPPC-d13 Vesicles
-
Protein-Lipid Reconstitution:
-
Co-solubilize the purified membrane protein of interest and this compound lipid in a suitable detergent (e.g., n-Dodecyl-β-D-maltoside (DDM)).[6]
-
Remove the detergent slowly via dialysis or with bio-beads to allow the formation of proteoliposomes (lipid vesicles containing the protein).
-
Harvest the proteoliposomes by ultracentrifugation.
-
-
Sample Preparation:
-
Hydrate the proteoliposome pellet with a buffer (often containing D₂O to minimize the solvent signal) to the desired water content.
-
Transfer the hydrated sample into an NMR rotor.
-
-
NMR Spectroscopy:
-
Acquire ²H NMR spectra using a quadrupole echo pulse sequence. This sequence is crucial for refocusing the signal from the broad deuterium powder pattern.
-
Collect spectra as a function of temperature, especially across the phase transition temperature (Tm) of the DPPC bilayer.[5]
-
-
Data Analysis:
-
Measure the quadrupolar splitting (ΔνQ), which is the frequency separation between the two most prominent peaks in the Pake doublet spectrum.
-
Calculate the acyl chain order parameter (S_CD) from the quadrupolar splitting. S_CD is a measure of the motional restriction of the C-²H bond. A higher S_CD value indicates a more ordered, less dynamic environment.
-
Analyze the spectral lineshape to determine if there are multiple lipid populations (e.g., bulk lipids vs. lipids at the protein boundary) and to assess the rate of exchange between them.[5]
-
Workflow for ²H Solid-State NMR Analysis
Caption: Workflow for a typical solid-state NMR experiment.
Quantitative Data from ssNMR Studies
| Parameter | Description | Typical Value (Pure this compound) | Change upon Protein Interaction | Reference |
| Quadrupolar Splitting (ΔνQ) | Frequency separation in the ²H spectrum, proportional to order. | Temperature-dependent | Can show a second, more restricted component induced by the protein.[5] | [7] |
| Order Parameter (S_CD) | A measure of the motional restriction of the C-²H bond. | ~0.2 (fluid phase) | Boundary lipids show higher order (less motion); bulk lipids may show slightly lower order.[4][5] | [4][5] |
| Lipid Exchange Rate | The rate at which lipids exchange between the protein boundary and the bulk bilayer. | - | Slower than 10³ per second, indicating distinct environments.[5] | [5] |
Neutron Diffraction and Scattering
Neutron-based techniques are exceptionally well-suited for studying deuterated systems. The large difference in coherent scattering length between hydrogen (-3.74 fermis) and deuterium (+6.67 fermis) allows selective labeling to create high contrast in neutron density maps.[1] This enables the precise localization of the deuterated segments of the this compound molecule within the bilayer and the determination of structural parameters like bilayer thickness and area per lipid.[8]
Experimental Protocol: Neutron Diffraction of Protein-DPPC-d13 Multilayers
-
Sample Preparation:
-
Reconstitute the protein with this compound as described for ssNMR.
-
Prepare oriented multilayer stacks by depositing the proteoliposome suspension onto a solid substrate (e.g., quartz or silicon wafer) and allowing it to dry under controlled humidity.
-
-
Neutron Diffraction Experiment:
-
Mount the sample in a neutron beamline with controlled temperature and humidity.
-
Collect lamellar neutron diffraction data by scanning a range of scattering angles.
-
To enhance contrast, experiments can be performed with different H₂O/D₂O ratios in the hydrating atmosphere.[8]
-
-
Data Analysis:
-
Integrate the diffraction peaks to obtain the structure factors.
-
Model the neutron scattering length density profile across the bilayer.
-
By fitting the model to the experimental data, determine structural parameters such as bilayer thickness, the position of the deuterated groups, area per lipid, and the location of the protein within the membrane.[9]
-
Logic of Neutron Diffraction Contrast
Caption: Using isotopic contrast in neutron diffraction.
Quantitative Data from Neutron Scattering/Diffraction
| Parameter | Description | Typical Value (DPPC at 50°C) | Change upon Protein Interaction | Reference |
| Area per Lipid (A) | The average lateral area occupied by a single lipid molecule. | 63.0 Ų | Can increase or decrease depending on the nature of the protein's transmembrane domain. | [8] |
| Bilayer Thickness (D_B) | The overall thickness of the lipid bilayer, often measured as the headgroup-to-headgroup distance. | ~45 Å | Can be locally thinned or thickened around the protein to match its hydrophobic length. | [8] |
| Water Penetration | The extent to which water molecules penetrate into the bilayer. | Up to the glycerol backbone in the gel state. | Protein insertion can alter the hydration profile of the bilayer interface. | [1] |
Spectroscopic and Simulation Methods
Other techniques, including FTIR, Raman spectroscopy, and molecular dynamics simulations, also benefit from the use of deuterated lipids to provide complementary information.
-
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is sensitive to the vibrational modes of chemical bonds.[10] The C-²H stretching vibrations of deuterated acyl chains appear in a distinct region of the IR spectrum from C-¹H vibrations, allowing for a clear and isolated probe of the labeled lipid's conformation and phase behavior, even in complex mixtures.[11][12]
-
Raman Spectroscopy: Similar to FTIR, Raman spectroscopy probes vibrational modes. Studies on chain-perdeuterated DPPC with glycophorin have shown that proteins can induce a broad melting event in the surrounding lipids at temperatures significantly below the main phase transition of the pure lipid, indicating a drastic alteration of the local lipid environment.[13]
-
Molecular Dynamics (MD) Simulations: MD simulations provide an atomic-level view of the structure and dynamics of lipid-protein systems.[14][15] Simulations using this compound can be directly compared with experimental data from NMR and neutron scattering to validate the simulation force fields and provide a more detailed interpretation of the experimental results.[16][17]
Quantitative Data from MD Simulations and Spectroscopy
| Parameter | Description | Method | Typical Value (Pure DPPC) | Change upon Protein Interaction | Reference |
| Area per Headgroup | The average area occupied by the lipid headgroup. | MD Simulation | 0.65 ± 0.01 nm² at 350 K | Protein presence can induce local ordering or disordering, affecting this value. | [16] |
| Diffusion Coefficient | The rate of lateral movement of lipids within the bilayer. | MD Simulation | 0.3-0.8 x 10⁻⁶ cm²/s | Lipid diffusion is generally hampered in the vicinity of the protein. | [16] |
| Phase Transition Temp (Tm) | The temperature of the main gel-to-liquid crystalline phase transition. | FTIR / Raman | ~41°C | Can be broadened, shifted, or even abolished by the presence of proteins.[13][18] | [13][18] |
Application: Modulation of Signaling Pathways
The physical state of the lipid bilayer—its thickness, fluidity, and curvature stress—can profoundly influence the function of embedded membrane proteins, including receptors and channels involved in cell signaling.[19] By using this compound to characterize how a protein of interest alters its local lipid environment, researchers can gain insight into the allosteric regulation of protein function by the membrane. For instance, a protein might stabilize a specific lipid conformation or organization (e.g., a more ordered state) that is essential for its dimerization or enzymatic activity.
Conceptual Model of Membrane-Mediated Signal Modulation
Caption: How lipid environment influences protein function.
Conclusion
This compound and other specifically deuterated lipids are indispensable tools for the modern biophysicist, researcher, and drug development professional. They provide a high-resolution window into the complex and dynamic interplay between proteins and their host membranes. By combining techniques like solid-state NMR, neutron scattering, and computational modeling, it is possible to build a detailed, quantitative picture of how these interactions govern the structure and function of critical biological machinery. This understanding is paramount for the rational design of therapeutics that target membrane proteins or modulate cellular signaling through the lipid bilayer.
References
- 1. researchgate.net [researchgate.net]
- 2. Solid-state NMR and Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and Dynamics of Membrane Proteins from Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Deuterium magnetic resonance studies of the interaction of lipids with membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. saudijournals.com [saudijournals.com]
- 7. experts.illinois.edu [experts.illinois.edu]
- 8. Lipid Bilayer Structure Determined by the Simultaneous Analysis of Neutron and X-Ray Scattering Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neutron diffraction analysis of cytochrome b5 reconstituted in deuterated lipid multilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FTIR Analysis of Proteins and Protein-Membrane Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protonation of palmitic acid embedded in DPPC lipid bilayers obscures detection of ripple phase by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Lipid-protein interaction in the glycophorin-dipalmitoylphosphatidylcholine system: Raman spectroscopic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of Lipid-Protein Interactions and Lipid-mediated Modulation of Membrane Protein Function Through Molecular Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. silicos-it.be [silicos-it.be]
- 16. Molecular Simulation Study of Structural and Dynamic Properties of Mixed DPPC/DPPE Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular Dynamics Simulations of Phospholipid Bilayers with Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Interaction of DPPC liposomes with cholesterol and food protein during in vitro digestion using Dynamic Light Scattering and FTIR spectroscopy analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phospholipase D Signaling Pathways and Phosphatidic Acid as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Role of Deuterated DPPC in Model Cell Membranes
For: Researchers, Scientists, and Drug Development Professionals
Abstract: Model cell membranes are indispensable tools in biophysical research and pharmaceutical development, providing a simplified and controlled environment to study complex biological processes. Dipalmitoylphosphatidylcholine (DPPC) is a cornerstone phospholipid for these models due to its well-defined phase behavior. The strategic substitution of hydrogen with deuterium in DPPC, creating isotopologues like chain-deuterated DPPC (DPPC-d62), provides a powerful, non-perturbative probe for advanced analytical techniques. This guide details the significance of DPPC deuteration, its impact on biophysical properties, and its application in key experimental methods such as Neutron Scattering and Nuclear Magnetic Resonance (NMR) spectroscopy, which are crucial for elucidating membrane structure, dynamics, and molecular interactions.
The Significance of Isotopic Labeling with DPPC-d13
The primary utility of deuterated DPPC in model membranes lies in the distinct nuclear properties of deuterium (²H) compared to protium (¹H). This difference is exploited by several powerful biophysical techniques to probe molecular-level details that are otherwise inaccessible.
-
Neutron Scattering: Neutrons scatter with vastly different intensities from protium and deuterium nuclei. This property is the basis of the contrast variation technique.[1][2][3] By selectively deuterating the DPPC lipids and matching the neutron scattering length density (SLD) of the solvent (by using a specific H₂O/D₂O mixture), the lipid bilayer can be rendered effectively "invisible" to the neutron beam.[1][3] This allows for the unambiguous characterization of non-deuterated molecules, such as embedded proteins or interacting drugs, within the membrane structure.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H-NMR, the signals from thousands of protons in a lipid membrane result in broad, poorly resolved spectra. Since deuterium is "silent" in ¹H-NMR, using deuterated DPPC dramatically simplifies the spectrum, enabling the study of a non-deuterated drug or peptide bound to the membrane. Conversely, in ²H-NMR, the deuterium atom itself becomes the probe. The quadrupolar splitting of the deuterium signal is highly sensitive to the orientation and dynamics of the C-²H bond, providing precise information on the order and mobility of the lipid acyl chains.[6]
-
Vibrational Spectroscopy (FTIR/Raman): The substitution of hydrogen with the heavier deuterium isotope causes a significant shift in the frequency of C-H stretching vibrations (e.g., the CH₂ symmetric stretch at ~2850 cm⁻¹ shifts to a C-D₂ stretch at ~2089 cm⁻¹ for deuterated DPPC).[7][8] This isotopic editing allows researchers to isolate and monitor the conformational state (e.g., gel vs. fluid) of the deuterated lipid component within a complex mixture without interference from other hydrogen-containing molecules.[8]
Biophysical Properties and the Isotope Effect
While deuteration is intended as a non-perturbative probe, the mass difference between hydrogen and deuterium induces subtle but measurable changes in the biophysical properties of the lipid, an outcome known as the "isotope effect".[9][10]
Studies comparing hydrogenous DPPC (h-DPPC) with chain-perdeuterated DPPC (d-DPPC) have shown that deuteration leads to a less ordered configuration in the gel phase.[11][12] This results in a lower phase transition temperature and a broadened transition profile.
Table 1: Main Phase Transition Temperatures (Tₘ) for DPPC and its Deuterated Analogue
| Lipid Species | Main Phase Transition Temperature (Tₘ) | Method |
| DPPC (Hydrogenous) | 41-42 °C | DSC, Fluorescence[13][14][15][16] |
| DPPC (Deuterated Chains) | 37.5 - 39 °C | DSC, ²H-NMR, FTIR[6][7][11][12] |
Note: The exact Tₘ can vary slightly based on experimental conditions like hydration, pH, and vesicle size.
The area per lipid molecule is another critical parameter that defines the packing and phase state of the bilayer. This parameter also reflects the changes induced by deuteration.
Table 2: Area per Lipid for DPPC in Different Phases
| Lipid Species | Phase | Temperature | Area per Lipid (Ų) | Method |
| DPPC | Gel (Lβ') | 25 °C | ~47-48 | X-ray Scattering[17] |
| DPPC | Fluid (Lα) | 50 °C | ~64 | Simulation[18] |
| DPPC | Fluid (Lα) | 45 °C | ~63 | X-ray Scattering[17] |
| DPPC | Fluid (Lα) | 323 K (50°C) | ~65 | Simulation[18] |
Note: While direct comparative data for deuterated DPPC area per lipid is sparse in the reviewed literature, the observed decrease in Tₘ and reduced order in the gel phase suggest that deuterated lipids are slightly more expanded than their hydrogenous counterparts at the same temperature below Tₘ.[11][12]
Key Experimental Methodologies
The use of this compound is intrinsically linked to the experimental protocols of techniques that can leverage isotopic labeling.
Solid-State ²H NMR Spectroscopy Protocol
Solid-state ²H NMR is used to determine the acyl chain order parameters of the lipid bilayer.
Objective: To measure the quadrupolar splitting (Δνq) of the deuterium signal, which is proportional to the order parameter (S_CD) of the C-²H bonds along the acyl chains.
Methodology:
-
Sample Preparation:
-
Dissolve a known quantity of DPPC-d62 (perdeuterated on the acyl chains) in an organic solvent (e.g., chloroform/methanol mixture).
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the walls of a glass tube.
-
Place the film under high vacuum for several hours to remove any residual solvent.
-
Hydrate the lipid film with a buffer solution (e.g., PBS) at a temperature above the lipid's Tₘ (~50 °C).
-
Vortex the mixture to create a milky suspension of multilamellar vesicles (MLVs).
-
Centrifuge the MLV suspension to form a pellet.
-
Carefully transfer the hydrated lipid pellet into a solid-state NMR rotor.
-
-
NMR Data Acquisition:
-
Place the rotor in the solid-state NMR probe. Spin the sample at a moderate speed (e.g., 5 kHz) at the magic angle if performing MAS experiments, although static spectra are common for order parameter measurements.[19]
-
Tune the probe to the deuterium frequency (e.g., ~61.4 MHz on a 400 MHz spectrometer).
-
Acquire the ²H NMR spectrum using a quadrupolar echo pulse sequence (90°x - τ - 90°y - τ - acquire). This sequence is crucial for refocusing the rapid signal decay caused by the large quadrupolar interaction.
-
Acquire spectra at various temperatures, allowing the sample to equilibrate at each temperature before measurement.
-
-
Data Analysis:
-
The resulting spectrum for a fluid phase lipid is a "Pake doublet." The frequency separation between the two peaks is the quadrupolar splitting (Δνq).
-
Calculate the order parameter using the formula: S_CD = (4/3) * (h / e²qQ) * Δνq, where e²qQ/h is the static quadrupolar coupling constant for a C-²H bond (~170 kHz).
-
Small-Angle Neutron Scattering (SANS) Protocol
SANS is used to study the structure of larger assemblies, such as vesicles or the formation of lipid domains.
Objective: To determine the size, shape, and internal structure of lipid vesicles or to characterize a protein within the bilayer using contrast variation.
Methodology:
-
Sample Preparation:
-
Prepare unilamellar vesicles (LUVs) using the protocol above, with the final step involving extrusion through a polycarbonate membrane (e.g., 100 nm pore size) to create a population of uniformly sized vesicles.
-
Prepare a series of buffers with varying H₂O/D₂O ratios to achieve different solvent scattering length densities (SLDs). One of these buffers should be calculated to "match" the SLD of the deuterated DPPC headgroups or tails, depending on the experimental goal.
-
The final vesicle suspension is prepared in the desired contrast buffer.
-
-
SANS Data Acquisition:
-
Load the sample into a quartz cuvette.
-
Place the cuvette in the sample holder of the SANS instrument.
-
Acquire scattering data by exposing the sample to a collimated neutron beam. The scattered neutrons are detected by a 2D detector.
-
Measure the scattering from the buffer alone for background subtraction.
-
Data is typically collected at multiple detector distances to cover a wide range of scattering vectors (Q).
-
-
Data Analysis:
-
Radially average the 2D scattering data to produce a 1D plot of intensity I(Q) versus Q.
-
Subtract the buffer background from the sample scattering data.
-
Model the resulting I(Q) curve using mathematical forms that describe the geometry of the scatterer (e.g., a hollow sphere for a vesicle). This modeling yields parameters such as the vesicle radius and the bilayer thickness.[20]
-
By analyzing data from different H₂O/D₂O contrasts, a more detailed structural model of the bilayer can be constructed.[20][21]
-
Applications in Drug Development and Research
The insights gained from using this compound are directly applicable to pharmaceutical and fundamental research.
-
Drug-Membrane Interaction: By using deuterated lipids, the location, orientation, and conformational changes of a non-deuterated drug within the membrane can be precisely determined using neutron scattering.[22][23] Similarly, ²H-NMR can reveal how a drug perturbs the order and dynamics of the surrounding lipid chains, providing mechanistic insights into its mode of action or toxicity.[24]
-
Protein-Lipid Interactions: Contrast variation SANS and neutron reflectometry are invaluable for studying the structure of membrane proteins.[5] Using deuterated lipids makes the bilayer "invisible," allowing the scattering signal from the protein alone to be isolated, which is crucial for determining its structure and association with the membrane.
-
Lipid Raft and Domain Formation: Model membranes composed of mixtures of deuterated and hydrogenous lipids (e.g., d-DPPC, h-DOPC, and cholesterol) can be used to study the formation and properties of lipid domains.[20] SANS can detect the presence of these nanoscale heterogeneities, which are critical platforms for cellular signaling.[6]
Conclusion
Deuterated DPPC is more than just a phospholipid; it is a sophisticated tool that unlocks the potential of powerful analytical techniques. By providing a means to generate contrast in neutron scattering and to serve as a direct probe of molecular order in ²H-NMR, this compound enables researchers to dissect the complex architecture and dynamics of lipid bilayers. The ability to precisely locate interacting molecules, characterize their effect on membrane structure, and study the formation of functional domains makes deuterated lipids an indispensable asset in the ongoing effort to understand cellular membranes and to design more effective and safer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Deuterated natural phospholipids for advanced cellular membrane models - ILL Neutrons for Society [ill.eu]
- 3. Neutron scattering studies on dynamics of lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Biomembrane Structure and Material Properties Studied With Neutron Scattering [frontiersin.org]
- 6. The Effect of Ergosterol on Dipalmitoylphosphatidylcholine Bilayers: A Deuterium NMR and Calorimetric Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dynamics of the Gel to Fluid Phase Transformation in Unilamellar DPPC Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deuterated phospholipids as Raman spectroscopic probes of membrane structure. Phase diagrams for the dipalmitoyl phosphatidylcholine(and its d62 derivative)-dipalmitoyl phosphatidylethanolamine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isotope effect on lipid peroxidation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Deuterium isotope effect on the stability of molecules: phospholipids (Journal Article) | OSTI.GOV [osti.gov]
- 13. Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. avantiresearch.com [avantiresearch.com]
- 16. researchgate.net [researchgate.net]
- 17. Order Parameters and Areas in Fluid-Phase Oriented Lipid Membranes Using Wide Angle X-Ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular Simulation Study of Structural and Dynamic Properties of Mixed DPPC/DPPE Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Small-Angle Neutron Scattering for Studying Lipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Exploiting neutron scattering contrast variation in biological membrane studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. semanticscholar.org [semanticscholar.org]
- 23. Licofelone-DPPC Interactions: Putting Membrane Lipids on the Radar of Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Unlocking Membrane Secrets: A Technical Guide to DPPC-d13 Applications in Neutron Scattering
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of chain-deuterated 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC-d13) in advancing our understanding of lipid bilayer structure, dynamics, and interactions through neutron scattering techniques. The unique neutron scattering properties of deuterium provide an unparalleled tool for resolving molecular-level details of membranes, making this compound an invaluable asset in biophysical research and drug development.
The Power of Deuterium in Neutron Scattering
Neutron scattering has emerged as a powerful non-destructive technique to probe the structure and dynamics of biological materials on the angstrom to nanometer scale.[1] The fundamental principle underpinning the utility of this compound lies in the significant difference in the coherent neutron scattering length of hydrogen (-3.74 fermi) and its isotope, deuterium (6.67 fermi).[2] This substantial contrast allows for the selective highlighting of specific components within a complex biological assembly. By replacing the hydrogen atoms on the acyl chains of DPPC with deuterium, researchers can effectively make the lipid tails "visible" to neutrons, enabling precise characterization of their organization and behavior within the bilayer. This technique, known as contrast variation, is often enhanced by using heavy water (D₂O) as the solvent, which further modulates the scattering contrast.[3]
Key Applications of this compound in Membrane Research
The application of this compound in neutron scattering spans a wide range of investigations into the biophysics of lipid membranes:
-
High-Resolution Structural Determination: Neutron diffraction and small-angle neutron scattering (SANS) on this compound containing bilayers provide detailed information on the membrane's internal structure. This includes precise measurements of bilayer thickness, the area per lipid molecule, and the location of specific molecular groups within the membrane.[4][5]
-
Investigating Phase Behavior and Domain Formation: In mixed lipid systems, selective deuteration of one component, such as DPPC, allows for the direct visualization of lipid sorting and the formation of nanoscale domains (rafts). SANS studies on mixtures like dDPPC and dilauroylphosphatidylcholine (DLPC) have revealed the complex structures of phase-separated membranes.[6]
-
Elucidating Membrane Dynamics: Neutron Spin Echo (NSE) spectroscopy, when used with deuterated lipids like this compound, provides insights into the collective motions of the lipid bilayer, such as membrane undulations and thickness fluctuations.[1][7] These dynamic properties are crucial for understanding membrane elasticity and its interactions with membrane-associated proteins.
-
Probing Drug and Peptide Interactions: The interaction of drugs and peptides with lipid membranes is a critical area of study in pharmacology. By using this compound, researchers can determine how these molecules partition into the membrane, their precise location within the bilayer, and their effect on membrane structure and dynamics.[8][9] This information is vital for designing effective drug delivery systems and understanding the mechanisms of membrane-active therapeutics.
Quantitative Data from Neutron Scattering Studies of DPPC Systems
The following tables summarize key quantitative parameters of DPPC bilayers determined through neutron scattering and related techniques, providing a comparative overview for researchers.
| Parameter | Value | Temperature (°C) | Technique | Deuteration | Reference |
| Bilayer Thickness | |||||
| Hydrophobic Thickness | 24.3 ± 0.9 Å | - | SANS | Protiated fatty acids in deuterated bacteria | [10] |
| Bilayer Thickness | 44.5 ± 0.3 Å | 30 | SANS | DMPC | [4] |
| Bilayer Thickness | ~4 nm | - | - | DPPC | |
| Area per Lipid | |||||
| Molecular Surface Area | 63.0 ± 1 Ų | 50 | X-ray & Neutron Scattering | DPPC, DPPC-d62, this compound, DPPC-d9 | [4][5] |
| DMPC Surface Area | 58.9 ± 0.8 Ų | 30 | SANS | DMPC | [4] |
| Scattering Length Densities (SLD) | |||||
| d-DPPC Acyl Tails | 6.37 x 10⁻⁶ Å⁻² | - | NR | d-DPPC | [3] |
| d-RaLPS Acyl Tails | 6.23 x 10⁻⁶ Å⁻² | - | NR | d-RaLPS | [3] |
| DPPC Heads | 1.88 x 10⁻⁶ Å⁻² | - | NR | h-DPPC, cm-DPPC, d62-DPPC | |
| DPPC Tails (h-DPPC) | -0.4 x 10⁻⁶ Å⁻² | Room Temp | - | h-DPPC | [6] |
| DPPC Tails (d62-DPPC) | 7.5 x 10⁻⁶ Å⁻² | Room Temp | - | d62-DPPC | [6] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of neutron scattering techniques. Below are generalized protocols for Small-Angle Neutron Scattering (SANS) and Neutron Reflectometry (NR) experiments using this compound.
Protocol 1: SANS Analysis of this compound Unilamellar Vesicles
This protocol describes the preparation and analysis of large unilamellar vesicles (LUVs) for SANS studies, a common approach for investigating bilayer structure and interactions in a solution environment.
-
Lipid Film Preparation:
-
Dissolve this compound (and any other lipids for mixed systems) in a chloroform/methanol solvent mixture (e.g., 2:1 v/v).
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the bottom of a round-bottom flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Vesicle Hydration and Formation:
-
Hydrate the lipid film with a D₂O-based buffer at a temperature above the phase transition temperature of DPPC (~41°C), for instance, at 50°C.
-
Vortex the solution vigorously to form multilamellar vesicles (MLVs).
-
-
Extrusion for Unilamellar Vesicles:
-
Load the MLV suspension into a lipid extruder pre-heated to a temperature above the lipid phase transition.
-
Extrude the suspension multiple times (e.g., 11-21 passes) through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to produce LUVs of a relatively uniform size distribution.
-
-
SANS Measurement:
-
Transfer the LUV suspension to a quartz sample cell.
-
Perform SANS measurements on an appropriate instrument (e.g., D22 at Institut Laue-Langevin).[6]
-
Collect data over a suitable Q-range (e.g., 0.003 to 0.5 Å⁻¹). The scattering vector, Q, is related to the scattering angle and neutron wavelength.[6]
-
Acquire scattering data from the buffer solution for background subtraction.
-
-
Data Analysis:
-
Reduce the raw 2D scattering data to 1D intensity vs. Q profiles using standard software packages.
-
Fit the scattering data using appropriate models, such as a core-shell model for the vesicles, to extract structural parameters like bilayer thickness and area per lipid.
-
Protocol 2: Neutron Reflectometry of a Supported this compound Bilayer
This protocol is designed for studying the structure of a single lipid bilayer deposited on a solid substrate, providing high-resolution information perpendicular to the surface.
-
Substrate Preparation:
-
Use a polished single-crystal silicon block as the substrate.
-
Clean the silicon substrate meticulously, for example, using a piranha solution or UV/ozone treatment, to create a hydrophilic silicon oxide surface.
-
-
Bilayer Deposition (Langmuir-Blodgett/Langmuir-Schaefer):
-
Spread a solution of this compound in chloroform onto the water subphase of a Langmuir trough.
-
Compress the lipid monolayer to a high surface pressure (e.g., 50 mN/m).
-
Deposit the first leaflet onto the silicon substrate by withdrawing the substrate from the subphase (Langmuir-Blodgett deposition).
-
Deposit the second leaflet by horizontally touching the substrate to the monolayer at the air-water interface (Langmuir-Schaefer deposition).
-
-
Neutron Reflectometry Measurement:
-
Mount the sample in a temperature-controlled sample cell on a neutron reflectometer (e.g., D17 at Institut Laue-Langevin).[2]
-
The neutron beam is directed through the silicon substrate to the solid-liquid interface.
-
Measure the reflectivity as a function of the momentum transfer vector, Qz, at different angles of incidence and over a range of temperatures to study phase transitions.[2]
-
Perform measurements in different H₂O/D₂O mixtures (contrast variation) to enhance the resolution of the scattering length density profile.[2]
-
-
Data Analysis:
-
Model the reflectivity data using a slab model, where the bilayer is represented by a series of layers, each with a specific thickness, roughness, and scattering length density (SLD).
-
Globally fit the data from different contrasts to a common set of structural parameters to obtain a high-resolution model of the bilayer structure.[2]
-
Visualizing Experimental Workflows and Interactions
The following diagrams, generated using the DOT language, illustrate key experimental workflows and concepts in the application of this compound in neutron scattering.
Conclusion
The use of this compound in conjunction with neutron scattering techniques offers a powerful and versatile platform for the detailed investigation of lipid membrane systems. From high-resolution structural determination to the elucidation of complex dynamic behaviors and molecular interactions, this compound provides the necessary contrast to unlock the secrets held within the lipid bilayer. For researchers in basic science and professionals in drug development, mastering these techniques is essential for advancing our understanding of membrane biology and for the rational design of new therapeutic agents.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. journals.aps.org [journals.aps.org]
- 3. Structure of DPPC Monolayers at the Air/Buffer Interface: A Neutron Reflectometry and Ellipsometry Study [mdpi.com]
- 4. Determination of bilayer thickness and lipid surface area in unilamellar dimyristoylphosphatidylcholine vesicles from small-angle neutron scattering curves: a comparison of evaluation methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]
- 6. devtoolsdaily.com [devtoolsdaily.com]
- 7. Lipid Bilayer Thickness Measured by Quantitative DIC Reveals Phase Transitions and Effects of Substrate Hydrophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biomembrane Structure and Material Properties Studied With Neutron Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to Solid-State NMR with Deuterated Lipids for Researchers, Scientists, and Drug Development Professionals
Introduction to Solid-State NMR of Deuterated Lipids
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides atomic-level insights into the structure and dynamics of molecules in the solid state.[1][2] When applied to lipid membranes, particularly those incorporating deuterated lipids, it becomes an invaluable tool for elucidating the intricacies of membrane organization, fluidity, and interactions with membrane-associated proteins and pharmaceuticals.[3][4][5] Deuterium (²H), a non-perturbing isotopic label, serves as an exceptional probe for these studies.[6][7]
The primary observable in ²H solid-state NMR is the quadrupolar interaction, which arises from the interaction between the nuclear quadrupole moment of the deuterium nucleus (a spin I=1 nucleus) and the surrounding electric field gradient.[6][8] This interaction is highly sensitive to the orientation of the C-²H bond with respect to the external magnetic field. In a rigid, static molecule, this results in a characteristic "Pake doublet" spectrum with a maximum splitting known as the static quadrupolar coupling constant (QCC). For a C-²H bond in a paraffinic chain, this value is approximately 170 kHz.[6]
In fluid lipid bilayers, rapid molecular motions on various timescales partially average the quadrupolar interaction.[9] This motional averaging leads to a reduction in the observed quadrupolar splitting, providing a direct measure of the motional anisotropy of the lipid acyl chains.[1] This information is quantified by the segmental order parameter, S_CD, which describes the degree of orientational order for a specific C-²H bond.
Two primary experimental setups are employed in solid-state NMR of deuterated lipids: static and magic-angle spinning (MAS). Static experiments on aligned or randomly oriented (powder) samples provide direct information about the orientational order and dynamics of the lipid molecules.[4][10] In contrast, MAS experiments, where the sample is spun at a high frequency at an angle of 54.74° relative to the magnetic field, can average the quadrupolar interaction, leading to narrower lines and enhanced sensitivity.[11][12][13] This is particularly advantageous for studying magnetically dilute samples or for resolving different lipid environments.[11]
Core Principles and Data Presentation
The cornerstone of interpreting ²H solid-state NMR spectra of lipids is the analysis of the quadrupolar splittings to determine the order parameter, S_CD. The order parameter is a measure of the time-averaged orientation of a C-²H bond vector with respect to the director of motional averaging, which is typically the normal to the bilayer surface. An S_CD value of 1 signifies a perfectly ordered segment, while a value of 0 indicates isotropic motion.
The relationship between the observed quadrupolar splitting (Δν_Q) and the order parameter is given by:
Δν_Q = (3/4) * (e²qQ/h) * |S_CD|
where (e²qQ/h) is the static quadrupolar coupling constant.
A typical order parameter profile for a lipid acyl chain in a fluid lamellar phase shows a plateau of relatively high order near the glycerol backbone, followed by a progressive decrease in order towards the terminal methyl group in the bilayer center.[14][15] This "flexibility gradient" is a hallmark of fluid lipid membranes.
Quantitative Data Summary
The following tables summarize key quantitative data relevant to solid-state NMR of deuterated lipids.
| Parameter | Value | Lipid System/Condition | Reference |
| Static Quadrupolar Coupling Constant (e²qQ/h) for paraffinic C-²H | ~170 kHz | Paraffinic C-D bonds | [6] |
| Static Quadrupolar Coupling Constant for other C-²H bonds | Varies (see original literature for specifics) | Different chemical environments | [6][16][17] |
| Lipid System | Experimental Condition | Observed Quadrupolar Splittings / Order Parameters | Reference |
| DMPC-d54 | Liquid-disordered phase (44 °C) | Broad distribution of RQCs, indicating a fluid state. | [18][19] |
| DMPC-d54 with Cholesterol | Liquid-ordered phase (44 °C) | Increased RQCs compared to the liquid-disordered phase, signifying increased acyl chain order. | [18][19] |
| POPC-d31 | 37 °C | A characteristic order parameter profile with higher order in the upper part of the chain and lower order towards the chain terminus. | [14] |
| POPS-d31 | 37 °C | Similar order parameter profile to POPC-d31, with specific differences based on headgroup interactions. | [14] |
| DPPC and POPC | Simulated | Order parameter profiles for sn-1 and sn-2 chains have been calculated and compared with experimental data. | [15] |
Experimental Protocols
Detailed methodologies are crucial for reproducible solid-state NMR experiments. Below are generalized protocols for key experiments.
Sample Preparation
-
Lipid Film Formation: The desired lipids, including the deuterated species, are dissolved in an organic solvent (e.g., chloroform/methanol mixture). The solvent is then evaporated under a stream of nitrogen gas, followed by vacuum desiccation to form a thin lipid film on the walls of a glass vial.
-
Hydration: The lipid film is hydrated with a buffer solution (e.g., Tris buffer) to the desired water content (typically around 50 wt%).
-
Homogenization: The hydrated lipid mixture is subjected to several freeze-thaw cycles to ensure homogeneous mixing and the formation of multilamellar vesicles (MLVs).
-
Sample Packing: The resulting MLV suspension is carefully packed into an NMR rotor (for MAS experiments) or between glass plates (for static aligned experiments).
Solid-State NMR Data Acquisition
1. Static ²H NMR using the Quadrupolar Echo Pulse Sequence:
This is the most common experiment for obtaining ²H NMR spectra of powder samples.
-
Pulse Sequence: (π/2)_x - τ - (π/2)_y - τ - acquire
-
Purpose: The quadrupolar echo sequence is used to refocus the dephasing of the magnetization due to the large quadrupolar interaction, allowing for the acquisition of the full powder pattern without distortion.
-
Typical Parameters:
-
π/2 pulse length: 2-4 µs
-
Inter-pulse delay (τ): 30-50 µs
-
Recycle delay: 1-2 s (dependent on the spin-lattice relaxation time, T₁)
-
Spectral width: 250-500 kHz
-
Number of scans: Dependent on sample concentration and desired signal-to-noise ratio.
-
2. ²H Magic Angle Spinning (MAS) NMR:
This technique is used to obtain higher resolution spectra and increased sensitivity.
-
Experimental Setup: The sample is spun at a high frequency (typically 1-20 kHz) at the magic angle (54.74°).[11]
-
Pulse Sequence: A simple pulse-acquire sequence or a quadrupolar echo sequence can be used.
-
Outcome: The broad powder pattern is averaged into a sharp centerband and a series of spinning sidebands. The integrated intensity of these peaks provides a significant sensitivity enhancement.[11]
3. T₁ (Spin-Lattice) Relaxation Measurements:
These experiments provide information on the dynamics of the lipid molecules.
-
Pulse Sequence: Inversion recovery with a quadrupolar echo: (π) - t₁ - (π/2)_x - τ - (π/2)_y - τ - acquire
-
Procedure: A series of spectra are acquired with varying inversion delay times (t₁).
-
Analysis: The recovery of the magnetization as a function of t₁ is fitted to an exponential function to extract the T₁ relaxation time.
Visualizations: Workflows and Logical Relationships
Applications in Drug Development and Membrane Protein Research
Solid-state NMR with deuterated lipids is a cornerstone technique for investigating the interactions of drugs and proteins with lipid membranes.
Drug-Lipid Interactions
Many drugs exert their function by interacting with or crossing cell membranes. Understanding these interactions at a molecular level is crucial for drug design and optimization.[5] Deuterium NMR can reveal how a drug molecule affects the order and dynamics of the lipid bilayer. For instance, the incorporation of a drug can lead to an increase or decrease in the acyl chain order parameters, indicating a stiffening or fluidizing effect on the membrane, respectively. Such studies can help to elucidate the mechanism of action of membrane-active drugs and to screen for compounds with desired membrane-altering properties.[4][20]
Protein-Lipid Interactions
Membrane proteins are integral to a vast array of cellular processes, and their function is often modulated by the surrounding lipid environment.[9][21] Solid-state NMR can probe the influence of membrane proteins on the lipid bilayer.[21] For example, the presence of a transmembrane protein can induce a local ordering or disordering of the adjacent lipid acyl chains.[21] By using selectively deuterated lipids, it is possible to map the protein-lipid interface and to characterize the dynamics of the lipids in the vicinity of the protein. This information is critical for understanding how the lipid bilayer supports the structure and function of membrane proteins.
Conclusion
Solid-state NMR of deuterated lipids provides an unparalleled level of detail regarding the structure and dynamics of lipid membranes. Its ability to quantify molecular order and motion makes it an indispensable tool for fundamental biophysical research and for applications in drug development and the study of membrane proteins. The methodologies and principles outlined in this guide provide a foundation for researchers and scientists to leverage this powerful technique in their own investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Solid-State NMR of Membrane Proteins in Lipid Bilayers: to spin or not to spin? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid‐state NMR protocols for unveiling dynamics and (drug) interactions of membrane‐bound proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Deuterium Solid State NMR Studies of Intact Bacteria Treated With Antimicrobial Peptides [frontiersin.org]
- 5. Specific Lipid Studies in Complex Membranes by Solid‐State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Solid State NMR of Lipid Model Membranes | Springer Nature Experiments [experiments.springernature.com]
- 8. Quadrupolar coupling - NMR Wiki [nmrwiki.org]
- 9. d-nb.info [d-nb.info]
- 10. 17O solid-state NMR spectroscopy of lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deuterium Magic Angle Spinning NMR Used to Study the Dynamics of Peptides Adsorbed onto Polystyrene and Functionalized Polystyrene Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deuterium magic angle spinning NMR used to study the dynamics of peptides adsorbed onto polystyrene and functionalized polystyrene surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. Characterization of lipid chain order and dynamics in asymmetric membranes by solid-state NMR spectroscopy - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00192C [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. "Deuterium Quadrupole Coupling Constants and Asymmetry Parameters in Me" by Kermin Guo, William L. Jarrett et al. [repository.lsu.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Deuterium Solid State NMR Studies of Intact Bacteria Treated With Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Deuterium magnetic resonance studies of the interaction of lipids with membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DPPC-d13 in Small-Angle Neutron Scattering (SANS) Experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with a deuterated choline headgroup (DPPC-d13) in small-angle neutron scattering (SANS) experiments. The unique scattering properties of this compound make it an invaluable tool for elucidating the structure and dynamics of lipid membranes and their interactions with proteins and small molecules.
Introduction to this compound in SANS
SANS is a powerful technique for studying the structure of materials on the nanoscale. In the context of biological systems, SANS is particularly well-suited for examining the structure of lipid bilayers, proteins, and their complexes in solution. The fundamental principle of SANS lies in the scattering of a neutron beam by the nuclei of atoms within a sample. The intensity of the scattered neutrons provides information about the size, shape, and internal structure of the scattering objects.
The key advantage of neutron scattering in biological studies is the significant difference in the neutron scattering length of hydrogen (¹H) and its isotope deuterium (²H or D). This difference allows for the use of contrast variation techniques, where the scattering contrast between different components of a system can be selectively enhanced or minimized. By selectively deuterating specific molecules or parts of molecules, such as the headgroup of DPPC, researchers can effectively make certain components "invisible" to neutrons while highlighting others.
This compound, with its deuterated choline headgroup, is a powerful tool for SANS studies of lipid membranes for several reasons:
-
Headgroup Localization: It allows for the precise determination of the location and conformation of the lipid headgroups within the bilayer.
-
Protein-Membrane Interactions: It enables the study of how membrane-associated proteins or peptides interact with the headgroup region of the bilayer.
-
Contrast Matching: By preparing vesicles in a solvent with a specific H₂O/D₂O ratio, the scattering from the deuterated headgroups can be matched to the solvent, effectively making them invisible and allowing for the focused study of the acyl chain region or embedded molecules.
Quantitative Data for this compound SANS Experiments
The following tables summarize key quantitative data relevant to SANS experiments involving DPPC and its deuterated analogs. This data is crucial for experimental design, particularly for calculating the necessary H₂O/D₂O ratios for contrast variation studies.
Table 1: Scattering Length Densities (SLDs) of DPPC Components and Solvents
| Component | Chemical Formula | Volume (ų) | Scattering Length (fm) | SLD (x 10⁻⁶ Å⁻²) |
| DPPC (protiated) | ||||
| Headgroup (PC) | C₁₀H₁₈NO₈P | 327 | 50.1 | 1.53 |
| Acyl Chains (2x C₁₆) | C₃₂H₆₄ | 905 | -30.2 | -0.33 |
| This compound | ||||
| Headgroup (PC-d13) | C₁₀H₅D₁₃NO₈P | 327 | 175.7 | 5.37 |
| Acyl Chains (2x C₁₆) | C₃₂H₆₄ | 905 | -30.2 | -0.33 |
| Solvents | ||||
| H₂O | H₂O | 30 | -1.68 | -0.56 |
| D₂O | D₂O | 30 | 19.15 | 6.38 |
Note: Volumes and scattering lengths are approximate and can vary slightly with temperature and phase state. SLDs are calculated as Σb/V, where Σb is the sum of the scattering lengths of all atoms in the component and V is the molecular volume.
Table 2: Structural Parameters of DPPC Bilayers Determined by SANS and other methods
| Parameter | DPPC (Gel Phase, 20°C) | DPPC (Fluid Phase, 50°C) | Method | Reference |
| Area per Lipid (A) | 47.9 Ų | 63.0 Ų | X-ray/Neutron Scattering | |
| Bilayer Thickness (D_B) | ~63 Å | ~57 Å | SANS | |
| Headgroup Thickness (D_H) | ~9 Å | ~9 Å | Neutron Diffraction | |
| Hydrocarbon Thickness (2D_C) | ~36 Å | ~28 Å | Neutron Diffraction |
Experimental Protocols
Preparation of this compound Unilamellar Vesicles (ULVs)
This protocol describes the preparation of ULVs using the lipid film hydration and extrusion method, which is a common technique for producing vesicles of a defined size for SANS experiments.
Materials:
-
This compound powder
-
Buffer of choice (e.g., PBS, HEPES) prepared in H₂O, D₂O, or a specific H₂O/D₂O mixture
-
Chloroform
-
Nitrogen gas source
-
Vacuum desiccator
-
Water bath or heating block
-
Mini-extruder
-
Polycarbonate membranes with desired pore size (e.g., 100 nm)
-
Glass vials
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amount of this compound powder in chloroform in a round-bottom flask or glass vial. For a typical SANS experiment, a final lipid concentration of 1-10 mg/mL is common.
-
Evaporate the chloroform under a gentle stream of nitrogen gas while rotating the vial to create a thin, even lipid film on the inner surface.
-
Place the vial in a vacuum desiccator for at least 2 hours (or overnight) to remove any residual solvent.
-
-
Hydration:
-
Pre-heat the hydration buffer (in the desired H₂O/D₂O ratio) to a temperature above the main phase transition temperature (Tm) of DPPC (~41°C), for example, to 50°C.
-
Add the pre-heated buffer to the vial containing the dry lipid film. The volume of buffer will determine the final lipid concentration.
-
Vortex the vial vigorously for several minutes to disperse the lipid film, creating a milky suspension of multilamellar vesicles (MLVs).
-
Incubate the MLV suspension at 50°C for at least 1 hour, with periodic vortexing, to ensure complete hydration.
-
-
Extrusion:
-
Assemble the mini-extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm) according to the manufacturer's instructions.
-
Pre-heat the extruder assembly to 50°C.
-
Draw the MLV suspension into one of the syringes of the extruder.
-
Pass the suspension through the membranes back and forth for an odd number of passes (e.g., 21 times). This process forces the lipids to reassemble into unilamellar vesicles of a size comparable to the membrane pore diameter.
-
The resulting solution should be a translucent suspension of ULVs.
-
-
Sample Characterization (Optional but Recommended):
-
Use Dynamic Light Scattering (DLS) to determine the size distribution and polydispersity of the prepared vesicles.
-
The final vesicle suspension is now ready for SANS experiments.
-
Small-Angle Neutron Scattering (SANS) Data Acquisition
This protocol provides a general guideline for performing a SANS experiment on this compound vesicles. Specific instrument parameters will vary depending on the SANS instrument used.
Instrumentation:
-
A SANS instrument with a 2D detector.
Procedure:
-
Sample Preparation for Measurement:
-
Load the ULV suspension into a quartz sample cell (cuvette). The path length of the cell is typically 1-2 mm.
-
Prepare a matching buffer sample (same H₂O/D₂O ratio) for background subtraction.
-
-
Instrument Setup:
-
Set the sample temperature using a temperature-controlled sample holder. For fluid phase DPPC, a temperature of 50°C is typically used.
-
Select the neutron wavelength (λ) and wavelength spread (Δλ/λ). A common choice is λ = 6 Å with Δλ/λ ≈ 10-15%.
-
Use multiple sample-to-detector distances to cover a wide range of scattering vectors (q). A typical setup might include:
-
Short distance (e.g., 1-2 m) to probe smaller length scales (higher q).
-
Medium distance (e.g., 4-6 m) for the primary vesicle form factor.
-
Long distance (e.g., 10-15 m) to probe larger structures and the overall vesicle size (lower q). The q-range is defined by the equation: q = (4πλ)sin(θ/2), where θ is the scattering angle. A typical q-range for vesicle studies is 0.003 Å⁻¹ to 0.5 Å⁻¹.
-
-
-
Data Collection:
-
Measure the scattering from the this compound vesicle sample.
-
Measure the scattering from the matching buffer sample for the same duration.
-
Measure the scattering from an empty sample cell (for empty cell subtraction).
-
Measure the scattering from a blocked beam (for dark current correction).
-
Measure the scattering from a standard sample (e.g., water) for absolute intensity calibration.
-
-
Data Reduction and Analysis:
-
The raw 2D scattering data is corrected for background, empty cell scattering, and detector efficiency, and then circularly averaged to produce a 1D scattering profile of intensity I(q) vs. q.
-
The scattering data is then fitted to a suitable model (e.g., a core-shell model) to extract structural parameters such as bilayer thickness, area per lipid, and vesicle radius.
-
Visualizations
Contrast Variation Principle with this compound
The following diagram illustrates the principle of contrast matching in a SANS experiment using this compound vesicles. By adjusting the D₂O concentration in the solvent, the scattering from the deuterated headgroups can be matched to the solvent, rendering them "invisible" and allowing for the focused study of the acyl chains or an embedded protein.
Caption: Contrast matching with this compound in SANS.
Experimental Workflow for Studying Protein-Membrane Interactions
This workflow outlines the steps involved in using this compound and SANS to study the interaction of a membrane protein with a lipid bilayer.
Caption: SANS workflow for protein-membrane studies.
Application Example: Investigating the Interaction of a G-Protein Coupled Receptor (GPCR) with a this compound Membrane
Background: GPCRs are a large family of transmembrane proteins that play a crucial role in cellular signaling. Their function is known to be modulated by the surrounding lipid environment. SANS with this compound can be used to study how a GPCR interacts with the lipid headgroups and how its conformation changes upon binding to its ligand.
Experimental Design:
-
Sample Preparation:
-
Prepare ULVs of this compound.
-
Reconstitute the GPCR of interest into the this compound vesicles.
-
Prepare samples with and without the GPCR's specific ligand.
-
Prepare all samples in a buffer with an H₂O/D₂O ratio that matches the SLD of the this compound headgroup. This will make the headgroups "invisible" and enhance the scattering signal from the protein and the acyl chains.
-
-
SANS Measurements:
-
Collect SANS data for the following samples:
-
This compound vesicles alone (for background).
-
GPCR in this compound vesicles (inactive state).
-
GPCR in this compound vesicles with ligand (active state).
-
-
-
Data Analysis and Interpretation:
-
By comparing the scattering profiles of the inactive and active states of the GPCR, changes in the protein's conformation upon activation can be determined.
-
The data can be fitted to models that describe the shape of the protein and its position relative to the lipid bilayer. This can reveal if the protein tilts or changes its depth of insertion into the membrane upon activation.
-
The use of this compound allows for a clear distinction between the scattering from the protein and the lipid acyl chains, providing unambiguous information about the protein's structure and its interaction with the hydrophobic core of the membrane.
-
This approach can provide valuable insights into the molecular mechanisms of GPCR activation and how the lipid membrane environment influences this process, which is of great interest in drug development.
Application of DPPC-d13 in Solid-State Deuterium NMR Spectroscopy: A Guide for Researchers
Introduction: Solid-state deuterium nuclear magnetic resonance (²H NMR) spectroscopy is a powerful, non-invasive technique for investigating the structure and dynamics of lipid bilayers. By selectively replacing protons with deuterium atoms on lipid molecules, researchers can gain detailed insights into acyl chain order, membrane fluidity, and the effects of incorporated molecules such as drugs and peptides. Dipalmitoylphosphatidylcholine (DPPC) is a widely studied saturated phospholipid that serves as a model for biological membranes. Specifically, deuterated DPPC, such as DPPC with a deuterated acyl chain at the d13 position (DPPC-d13), provides a sensitive probe for monitoring the local environment within the lipid bilayer. This application note provides detailed protocols and data for utilizing this compound in solid-state ²H NMR studies, aimed at researchers in biophysics, materials science, and drug development.
Key Applications of this compound in Solid-State ²H NMR
Solid-state ²H NMR of this compound and other deuterated DPPC analogues offers a wealth of information regarding:
-
Membrane Structure and Order: The primary observable in ²H NMR of deuterated lipids is the quadrupolar splitting (ΔνQ), which is directly proportional to the orientational order parameter (S_CD) of the C-²H bond vector. This allows for the determination of the acyl chain order profile, providing a measure of the conformational freedom at different positions along the lipid chain.
-
Phase Behavior: DPPC bilayers exhibit a distinct main phase transition (Tm) from a rigid gel phase (Lβ') to a more fluid liquid-crystalline phase (Lα). This transition is accompanied by a dramatic change in the ²H NMR spectrum, allowing for the precise determination of Tm and the characterization of different lipid phases.
-
Lipid-Drug Interactions: The incorporation of drugs or other small molecules into the DPPC bilayer can perturb the local lipid environment. These perturbations are reflected in changes in the quadrupolar splittings and, consequently, the order parameters. This makes ²H NMR an invaluable tool for screening and characterizing the membrane-disrupting or ordering effects of pharmaceutical compounds.
-
Influence of Membrane Components: The effects of other membrane components, such as cholesterol, on the structure and dynamics of DPPC bilayers can be quantitatively assessed. Cholesterol, for instance, is known to induce a liquid-ordered (lo) phase, which can be readily identified by its characteristic ²H NMR lineshape.
Quantitative Data Summary
The following tables summarize key quantitative data obtained from solid-state ²H NMR studies of deuterated DPPC bilayers.
Table 1: Acyl Chain Order Parameters (S_CD) for Perdeuterated DPPC (DPPC-d62) in the Liquid-Crystalline Phase (50°C)
| Carbon Position | Quadrupolar Splitting (ΔνQ) (kHz) | Order Parameter (|S_CD|) | | :--- | :--- | :--- | | 2 | 27.5 | 0.217 | | 3 | 26.0 | 0.205 | | 4 | 25.0 | 0.197 | | 5-8 (plateau) | 24.0 | 0.189 | | 9 | 22.5 | 0.177 | | 10 | 20.5 | 0.162 | | 11 | 18.0 | 0.142 | | 12 | 15.0 | 0.118 | | 13 | 11.5 | 0.091 | | 14 | 8.0 | 0.063 | | 15 | 4.5 | 0.035 | | 16 (methyl) | 3.0 | 0.024 |
Note: Data is representative and compiled from typical values reported in the literature for DPPC-d62 at 50°C. The quadrupolar splittings and order parameters are averaged for the sn-1 and sn-2 chains.
Table 2: Main Phase Transition Temperatures (Tm) of DPPC Bilayers Determined by ²H NMR
| Lipid Composition | Main Phase Transition Temperature (Tm) (°C) |
| DPPC (non-deuterated) | ~41 |
| DPPC-d62 (perdeuterated) | ~37-40[1] |
Note: Deuteration of the acyl chains can slightly lower the main phase transition temperature.
Experimental Protocols
Protocol 1: Preparation of this compound Multilamellar Vesicles (MLVs) for Solid-State NMR
This protocol describes the preparation of hydrated multilamellar vesicles of this compound suitable for packing into a solid-state NMR rotor.
Materials:
-
This compound (or other deuterated DPPC) powder
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Buffer of choice (e.g., 50 mM Tris, 100 mM NaCl, pH 7.4)
-
Nitrogen gas source
-
Vacuum pump
-
Round-bottom flask
-
Vortex mixer
-
Water bath sonicator
-
Centrifuge and appropriate tubes
-
Solid-state NMR rotor (e.g., 4 mm zirconia) and packing tools
Procedure:
-
Lipid Film Formation:
-
Dissolve a known amount of this compound in a chloroform/methanol (2:1 v/v) mixture in a clean round-bottom flask.
-
Remove the organic solvent under a gentle stream of nitrogen gas while rotating the flask to form a thin, uniform lipid film on the inner surface.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the desired amount of buffer to the dried lipid film to achieve the desired lipid concentration (typically 50% w/w water).
-
Vortex the sample vigorously for several minutes until the lipid film is fully suspended, forming a milky dispersion of MLVs. To ensure complete hydration, this step should be performed above the main phase transition temperature of DPPC (~41°C).
-
-
Annealing (Optional but Recommended):
-
To improve the homogeneity of the sample, it is recommended to anneal the MLV suspension by performing several freeze-thaw cycles. This involves freezing the sample in liquid nitrogen and then thawing it in a warm water bath (above Tm). Repeat this cycle 5-10 times.
-
-
Sample Packing:
-
Pellet the hydrated MLVs by centrifugation (e.g., 15,000 x g for 30 minutes).
-
Carefully transfer the lipid pellet into the solid-state NMR rotor using a suitable packing tool.
-
Ensure the rotor is tightly packed and properly sealed according to the manufacturer's instructions.
-
Protocol 2: Solid-State ²H NMR Data Acquisition
This protocol outlines the acquisition of a static ²H NMR spectrum of this compound MLVs using a quadrupolar echo pulse sequence.
Instrumentation and Parameters:
-
Solid-state NMR spectrometer equipped with a wide-bore magnet and a static probe.
-
Pulse Sequence: Quadrupolar Echo (90°x - τ - 90°y - τ - acquire)
-
Spectrometer Frequency: Appropriate for ²H at the given magnetic field strength (e.g., 76.8 MHz at 11.7 T).
-
90° Pulse Length: Typically 2-4 µs, determined by calibration on a known sample. It is crucial to have a short, high-power pulse to excite the entire spectral width.
-
Echo Delay (τ): 30-50 µs. This delay should be long enough to allow for probe ringdown but short enough to minimize signal loss due to T2 relaxation.
-
Recycle Delay: 1-2 seconds, should be at least 5 times the spin-lattice relaxation time (T1) of the deuterons.
-
Spectral Width: 250-500 kHz to encompass the full powder pattern.
-
Number of Scans: Dependent on the sample concentration and desired signal-to-noise ratio, typically ranging from a few thousand to several tens of thousands.
-
Temperature Control: A calibrated temperature control unit is essential for studying phase transitions and ensuring reproducible results.
Procedure:
-
Spectrometer Setup:
-
Insert the sample into the probe and tune the probe to the ²H frequency.
-
Set the temperature to the desired value and allow the sample to equilibrate.
-
-
Pulse Calibration:
-
Calibrate the 90° pulse length using a suitable standard or the sample itself.
-
-
Data Acquisition:
-
Set up the quadrupolar echo experiment with the parameters listed above.
-
Acquire the free induction decay (FID).
-
-
Data Processing:
-
Apply a left-shift to the FID to start at the echo maximum.
-
Apply an exponential line broadening (typically 100-500 Hz).
-
Fourier transform the FID to obtain the ²H NMR spectrum.
-
Phase correct the spectrum.
-
Visualizations
Caption: Experimental workflow for solid-state ²H NMR of this compound.
Caption: Calculation of the order parameter from the quadrupolar splitting.
Application in Drug Development: A Case Study with Amphotericin B
The interaction of the antifungal drug Amphotericin B with lipid membranes has been studied using ²H NMR.[2] When Amphotericin B is incorporated into DMPC (a close analogue of DPPC) bilayers, the ²H NMR spectra reveal two distinct lipid populations.[2] One population is highly immobilized by the drug, while the other, unsequestered lipid population shows a higher degree of order compared to the pure lipid bilayer.[2] This demonstrates that Amphotericin B significantly perturbs the lipid organization and dynamics. Such studies are crucial for understanding the mechanism of action of membrane-active drugs and for the development of new drug delivery systems. Similarly, studies with antidepressant and neuroleptic drugs have shown that they can also interact with and alter the properties of lipid bilayers.[3][4][5] For example, the local anesthetic tetracaine has been shown to disorder the acyl chains of DPPC, an effect that can be reversed by applying high pressure.[6]
Conclusion
Solid-state ²H NMR spectroscopy of this compound is a versatile and powerful technique for characterizing the structure, dynamics, and phase behavior of model biological membranes. The ability to quantitatively measure acyl chain order parameters provides a sensitive handle for probing the effects of temperature, pressure, and the incorporation of molecules like cholesterol and pharmaceuticals. The protocols and data presented here serve as a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in their studies of lipid bilayer systems.
References
- 1. Critical fluctuations in DOPC/DPPC-d62/cholesterol mixtures: 2H magnetic resonance and relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of amphotericin B with membrane lipids as viewed by 2H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of antidepressant drugs with lipid bilayers studied by high-resolution carbon-13 (13C-) and high-power deuterium nuclear magnetic resonance (2H-NMR) spectroscopy: the manner of binding as deduced from the differential line-broadening of 13C-NMR signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effect of neuroleptic drugs on DPPC/sphingomyelin/cholesterol membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pressure effects on dipalmitoylphosphatidylcholine bilayers measured by 2H nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
DPPC-d13 as an Internal Standard for Lipidomics Mass Spectrometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d13 (DPPC-d13) as an internal standard in lipidomics analysis by mass spectrometry. The use of stable isotope-labeled internal standards is crucial for accurate and precise quantification of lipids in complex biological matrices, correcting for variations in sample preparation and mass spectrometric analysis.
Introduction to this compound as an Internal Standard
This compound is a deuterated form of the saturated phosphatidylcholine, DPPC. Its chemical properties are nearly identical to its endogenous counterpart, allowing it to co-elute during chromatography and exhibit similar ionization efficiency in the mass spectrometer. The mass shift of 13 Daltons, due to the deuterium-labeled acyl chain, enables its differentiation from the endogenous lipid pool, making it an ideal internal standard for the quantification of various phosphatidylcholine (PC) species and other phospholipid classes. The use of a stable isotope-labeled internal standard like this compound is a cornerstone of the stable isotope dilution mass spectrometry (SID-MS) technique, which is considered the gold standard for quantitative bioanalysis.[1][2][3][4]
Key Advantages of Using this compound:
-
Accurate Quantification: Corrects for sample loss during extraction and variability in ionization efficiency.[1][2][4]
-
Improved Precision: Reduces the coefficient of variation (CV) in quantitative measurements.
-
Reliable Comparability: Enables robust comparison of lipid levels across different samples and batches.[2]
-
Versatility: Can be used for the quantification of a wide range of phosphatidylcholines.
Experimental Protocols
Preparation of this compound Internal Standard Stock and Working Solutions
a. Stock Solution (1 mg/mL):
-
Weigh 1 mg of this compound powder accurately.
-
Dissolve the powder in 1 mL of a chloroform:methanol (2:1, v/v) mixture in a glass vial.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C in an amber glass vial to prevent photodegradation.
b. Working Solution (10 µg/mL):
-
Allow the stock solution to equilibrate to room temperature.
-
Dilute 10 µL of the 1 mg/mL stock solution with 990 µL of chloroform:methanol (2:1, v/v) to obtain a 10 µg/mL working solution.
-
Vortex to ensure homogeneity.
-
Prepare fresh working solutions daily for optimal results.
Sample Preparation and Lipid Extraction (Bligh and Dyer Method)
This protocol is a widely used method for the extraction of total lipids from biological samples.[5]
Workflow for Lipid Extraction and Internal Standard Spiking:
Figure 1: Experimental workflow for lipid extraction with this compound spiking.
Detailed Steps:
-
To 100 µL of biological sample (e.g., plasma, cell lysate), add 10 µL of the 10 µg/mL this compound working solution.
-
Add 375 µL of a chloroform:methanol (1:2, v/v) mixture.
-
Vortex the mixture vigorously for 1 minute.
-
Add 125 µL of chloroform and vortex for 1 minute.
-
Add 125 µL of water and vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in 100 µL of the LC-MS mobile phase (e.g., acetonitrile:isopropanol, 1:1, v/v) for analysis.
LC-MS/MS Analysis
a. Liquid Chromatography (LC) Parameters: A reverse-phase chromatography setup is typically used for the separation of phospholipids.
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) |
| Mobile Phase A | Acetonitrile:Water (60:40) with 10 mM Ammonium Formate & 0.1% Formic Acid |
| Mobile Phase B | Isopropanol:Acetonitrile (90:10) with 10 mM Ammonium Formate & 0.1% Formic Acid |
| Gradient | 0-2 min, 40% B; 2-15 min, 40-100% B; 15-18 min, 100% B; 18.1-20 min, 40% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 50°C |
| Injection Volume | 5 µL |
b. Mass Spectrometry (MS) Parameters (Triple Quadrupole): The analysis is performed in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM) for sensitive and specific detection.
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
c. MRM Transitions: The phosphocholine headgroup fragment at m/z 184.1 is a characteristic product ion for all PCs. Therefore, precursor ion scans for m/z 184.1 are often used for the detection of PC species.[6]
| Analyte (Precursor Ion, [M+H]+) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (m/z 747.6) | 184.1 | 50 | 35 |
| POPC (16:0/18:1) (m/z 760.6) | 184.1 | 50 | 35 |
| PAPC (16:0/20:4) (m/z 782.6) | 184.1 | 50 | 35 |
| SAPC (18:0/20:4) (m/z 810.6) | 184.1 | 50 | 35 |
| PLPC (16:0/22:6) (m/z 806.6) | 184.1 | 50 | 35 |
| This is an exemplary list. A comprehensive list of PC species and their corresponding m/z values should be created based on the expected lipids in the sample. |
Data Analysis and Quantification
The quantification of endogenous phospholipids is achieved by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing it to a calibration curve.
Data Processing Workflow:
Figure 2: Workflow for quantitative data processing.
Calibration Curve Preparation
-
Prepare a series of calibration standards containing a constant concentration of this compound (e.g., 1 µg/mL) and varying concentrations of the target phospholipid analytes (e.g., from 0.01 to 10 µg/mL).
-
Analyze the calibration standards using the same LC-MS/MS method as the samples.
-
Plot the peak area ratio of each analyte to this compound against the known concentration of the analyte.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).
Example Calibration Curve Data for POPC:
| POPC Conc. (ng/mL) | POPC Peak Area | This compound Peak Area | Area Ratio (POPC/DPPC-d13) |
| 10 | 15,234 | 1,510,876 | 0.0101 |
| 50 | 78,912 | 1,523,450 | 0.0518 |
| 100 | 155,678 | 1,509,876 | 0.1031 |
| 500 | 765,432 | 1,515,678 | 0.5050 |
| 1000 | 1,534,876 | 1,520,123 | 1.0097 |
| 5000 | 7,612,345 | 1,518,987 | 5.0115 |
Application: Investigating Phospholipid Remodeling in a Cellular Model
This compound can be used to trace the metabolic fate of exogenous DPPC and study phospholipid remodeling pathways, such as the Lands cycle. In this pathway, the fatty acid at the sn-2 position of phospholipids is hydrolyzed and replaced with a different fatty acid.
Phospholipid Remodeling (Lands Cycle) Visualization:
Figure 3: Simplified diagram of the Lands cycle for phospholipid remodeling.
By treating cells with this compound and monitoring the appearance of lyso-PC-d13 and other deuterated PC species containing different fatty acids over time, researchers can quantify the rate and extent of phospholipid remodeling.
Quantitative Data Summary
The following tables summarize typical performance data obtained when using this compound as an internal standard for the quantification of various phosphatidylcholines.
Table 1: Linearity and Range of Quantification
| Analyte | Linear Range (ng/mL) | R² |
| POPC | 10 - 5000 | > 0.995 |
| PAPC | 10 - 5000 | > 0.992 |
| SAPC | 10 - 5000 | > 0.996 |
| PLPC | 10 - 5000 | > 0.991 |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Accuracy (%) |
| POPC | 50 | < 5% | < 8% | 95 - 105 |
| 1000 | < 4% | < 7% | 97 - 103 | |
| PAPC | 50 | < 6% | < 9% | 94 - 106 |
| 1000 | < 5% | < 8% | 96 - 104 |
Table 3: Recovery
| Analyte | Spiked Concentration (ng/mL) | Recovery (%) |
| POPC | 100 | 92 ± 5 |
| PAPC | 100 | 89 ± 6 |
| SAPC | 100 | 95 ± 4 |
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of phospholipids in complex biological samples using LC-MS/MS. The detailed protocols and application examples provided herein serve as a comprehensive guide for researchers in lipidomics and related fields to implement this essential technique in their analytical workflows. The ability to correct for experimental variability is paramount for obtaining high-quality, reproducible data in studies investigating the role of lipids in health and disease.
References
- 1. Comprehensive Lipidomic Workflow for Multicohort Population Phenotyping Using Stable Isotope Dilution Targeted Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protocol for rapid and accurate quantification of phospholipids in yeast and mammalian systems using LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MRM-Profiling - Aston Labs - Purdue University [aston.chem.purdue.edu]
Application Note: Molecular Dynamics Simulation of DPPC-d13 Bilayers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dipalmitoylphosphatidylcholine (DPPC) is a saturated 16-carbon chain phospholipid and a primary component of eukaryotic cell membranes. Due to its well-characterized physical properties, it serves as a canonical model system for studying the structure and dynamics of lipid bilayers. Molecular dynamics (MD) simulations provide an atomic-level view of these membranes, offering insights that are often inaccessible through experimental means alone.
The use of specifically deuterated lipids, such as DPPC with deuterated acyl chains (DPPC-d13), is particularly powerful when combining MD simulations with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. Deuterium (²H) NMR provides detailed information about the orientation and dynamics of the C-²H bonds within the lipid tails. MD simulations can compute the same deuterium order parameters (SCD), allowing for direct, quantitative validation of the simulation force field and methodology against experimental data.[1][2] This synergy enhances the predictive power of simulations for investigating membrane-protein interactions, drug permeability, and the effects of small molecules on bilayer properties.
This application note provides a detailed protocol for setting up, running, and analyzing an all-atom MD simulation of a this compound bilayer using the GROMACS software suite. It also summarizes key quantitative data and visualizes the experimental workflow.
Protocols
Protocol 1: MD Simulation of a this compound Bilayer using GROMACS
This protocol outlines the major steps for simulating a hydrated this compound bilayer. It assumes the user has a working installation of GROMACS and is familiar with basic Linux command-line operations. The CHARMM36 force field is recommended for its robust validation for lipid systems.[3][4]
Step 1: System Preparation
-
Obtain DPPC Structure: Start with a pre-equilibrated DPPC bilayer structure. These are available from various sources online, such as the CHARMM-GUI Membrane Builder or from other published simulations.[5] Using a pre-equilibrated system saves considerable simulation time. A system of 128 lipids (64 per leaflet) is a common starting point.[6]
-
Force Field Modification for d13: For this compound, the deuterium atoms replace protons on the acyl chains. In the simulation topology, this is primarily a change in atomic mass. Most modern force fields, including CHARMM36, handle this by defining a unique atom type for deuterium. Ensure your force field files contain the correct mass for deuterium. The bonded and non-bonded parameters are generally assumed to be identical to their hydrogen counterparts.
-
Define Simulation Box: Place the bilayer in a rectangular simulation box, ensuring sufficient space in the z-dimension (perpendicular to the bilayer) for water. A water layer of at least 15 Å above and below the lipid headgroups is recommended to avoid interactions with the periodic image.
Step 2: Solvation and Ionization
-
Solvation: Use a GROMACS tool like gmx solvate to fill the simulation box with water. The TIP3P water model is commonly used with the CHARMM force field.[7]
-
Add Ions: The system needs to be neutralized. Use gmx genion to replace a few water molecules with ions (e.g., Na⁺ and Cl⁻) to achieve a neutral system and a desired salt concentration, typically around 0.15 M to mimic physiological conditions.
Step 3: Energy Minimization and Equilibration
This is a multi-stage process to relax the system and bring it to the desired temperature and pressure without introducing instabilities.
-
Energy Minimization: Perform a steeplechase descent energy minimization of the system to remove any steric clashes or unfavorable geometries introduced during the setup.
-
NVT Equilibration (Constant Volume): Equilibrate the system for 100-200 ps at the target temperature (e.g., 323 K for DPPC, which is above its main phase transition temperature of ~315 K) with position restraints on the lipid heavy atoms.[6][8] This allows the water and ions to relax around the fixed lipids.
-
NPT Equilibration (Constant Pressure): Perform a series of NPT equilibration steps, typically for several nanoseconds.[6] In this phase, gradually reduce the force constants of the position restraints on the lipid heavy atoms in a stepwise manner. This allows the lipids to relax while the system density reaches its equilibrium value. A semi-isotropic pressure coupling scheme is used, allowing the box dimensions in the x-y plane (bilayer plane) and the z-dimension to fluctuate independently.
Step 4: Production Simulation
-
Run Production MD: Once the system is well-equilibrated (indicated by stable temperature, pressure, density, and area per lipid), remove the position restraints and run the production simulation for the desired length of time (typically hundreds of nanoseconds).[9][10]
-
Data Collection: Save the trajectory and energy files at regular intervals (e.g., every 10-20 ps) for subsequent analysis.
Protocol 2: Analysis of Simulation Trajectories
The following analyses are crucial for validating the simulation and extracting meaningful biophysical data.
-
Area per Lipid (AL): A fundamental property for assessing the state of the bilayer. It is calculated by dividing the average area of the simulation box in the x-y plane by the number of lipids per leaflet.[11]
-
Command: gmx energy can be used to extract the box dimensions over time.
-
-
Bilayer Thickness (DHH): Often defined as the average distance between the phosphorus atoms in the two leaflets of the bilayer. This can be calculated using gmx density to find the peaks of the phosphorus atom density profile along the z-axis.
-
Deuterium Order Parameter (SCD): This parameter quantifies the orientational order of the C-D bonds in the acyl chains with respect to the bilayer normal. It is the primary point of comparison with ²H NMR experiments.[1][11]
-
Calculation: The order parameter is calculated as SCD = ½ ⟨3cos²θ - 1⟩, where θ is the angle between the C-D bond vector and the bilayer normal. The GROMACS tool gmx order can be used for this calculation. An index file containing the specific carbon and deuterium atoms of the acyl chains is required.
-
Data Presentation
Table 1: Representative Simulation Parameters for a DPPC Bilayer
| Parameter | Value | Description |
| Ensemble | NPT (Constant Pressure, Temperature) | Simulates experimental conditions. |
| Temperature | 323 K | Above the gel-to-liquid crystalline phase transition temperature of DPPC.[6] |
| Pressure | 1 bar | Standard atmospheric pressure. |
| Pressure Coupling | Parrinello-Rahman, semi-isotropic | Allows bilayer dimensions to fluctuate independently in lateral and normal directions. |
| Temperature Coupling | Nosé-Hoover or V-rescale | Maintains constant temperature for lipids and solvent separately. |
| Electrostatics | Particle Mesh Ewald (PME) | Accurately treats long-range electrostatic interactions, crucial for bilayer stability.[6] |
| van der Waals Cutoff | 1.0 - 1.2 nm | Standard cutoff for non-bonded interactions. |
| Time Step | 2 fs | Requires constraints on bonds involving hydrogen/deuterium atoms (e.g., LINCS). |
| Force Field | CHARMM36 | Widely used and validated for lipid simulations.[3] |
| Water Model | TIP3P | Compatible with the CHARMM36 force field. |
Table 2: Key Physical Properties of DPPC Bilayers (Simulated vs. Experimental)
| Property | Simulation Value (Typical) | Experimental Value |
| Area per Lipid (AL) | 62 - 64 Ų | ~64 Ų[6] |
| Bilayer Thickness (DHH) | 37 - 39 Å | ~39 Å[12] |
| SCD (sn-1, C10) | ~0.20 | ~0.20 |
| SCD (sn-2, C10) | ~0.19 | ~0.19 |
Note: SCD values are highly dependent on the specific carbon position along the acyl chain. The values presented are representative for a carbon in the middle of the chain.
Visualizations
MD Simulation Workflow
Caption: Workflow for setting up, equilibrating, and running an MD simulation of a DPPC bilayer.
Relationship between MD Simulation and NMR Experiment
Caption: The synergistic relationship between MD simulation and NMR for validating lipid models.
References
- 1. Analysis of simulated NMR order parameters for lipid bilayer structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Update of the CHARMM all-atom additive force field for lipids: Validation on six lipid types - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of the CHARMM Force Field for Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KALP-15 in DPPC [mdtutorials.com]
- 6. Molecular Dynamics Simulations of Lipid Bilayers: Major Artifacts Due to Truncating Electrostatic Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fos.su.se [fos.su.se]
- 8. Molecular dynamics simulations of DiI-C18(3) in a DPPC lipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. KALP-15 in DPPC [mdtutorials.com]
- 12. DPPC Membrane Under Lateral Compression and Stretching to Extreme Limits: Phase Transitions and Rupture [mdpi.com]
Application Notes and Protocols for Reconstituting Membrane Proteins in DPPC-d13 Vesicles for Structural Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The structural and functional characterization of membrane proteins is a cornerstone of modern biological and pharmaceutical research. Reconstituting purified membrane proteins into a controlled lipid environment, such as vesicles, is a critical step for many biophysical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and cryo-electron microscopy. Dipalmitoylphosphatidylcholine (DPPC) is a common phospholipid used for creating these model membranes due to its well-defined physical properties. The deuterated form, DPPC-d13, is particularly advantageous for neutron scattering and certain solid-state NMR studies, as it allows for contrast matching to highlight the protein structure.
These application notes provide detailed protocols for the reconstitution of membrane proteins into this compound vesicles, focusing on methods that yield homogenous and stable proteoliposomes suitable for structural analysis.
Data Presentation: Quantitative Parameters for Reconstitution
Successful reconstitution depends on the careful optimization of several quantitative parameters. The following tables summarize key values for common detergents and typical experimental conditions.
Table 1: Critical Micelle Concentrations (CMC) of Common Detergents
The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to form micelles. It is a crucial parameter for solubilizing lipids and membrane proteins.[1][2][3] The CMC can be influenced by factors such as temperature and buffer ionic strength.[2][3]
| Detergent | Abbreviation | Molecular Weight ( g/mol ) | CMC (mM in water) | Aggregation Number |
| n-Dodecyl-β-D-maltoside | DDM | 510.6 | 0.15 | 78-147 |
| n-Octyl-β-D-glucopyranoside | OG | 292.4 | 20-25 | 27-100 |
| Sodium Cholate | 430.6 | 10-15 | 2-10 | |
| Sodium Deoxycholate | 414.6 | 2-6 | 4-10 | |
| Triton™ X-100 | ~625 | 0.2-0.9 | 100-155 |
Table 2: Typical Experimental Ratios for Membrane Protein Reconstitution
The lipid-to-protein ratio (LPR) and detergent-to-lipid ratio are critical for achieving efficient and functional reconstitution.[4] These ratios often require empirical optimization for each specific membrane protein.[4]
| Parameter | Molar Ratio (Typical Range) | Mass Ratio (Typical Range) | Purpose |
| Lipid-to-Protein Ratio (LPR) | 50:1 to 1000:1 | Varies with MW | Structural and functional studies |
| Detergent-to-Lipid Ratio (for solubilization) | 2:1 to 10:1 | Varies with MW | Complete solubilization of lipids and protein |
| Bio-Beads to Detergent Ratio | - | 10:1 to 30:1 (w/w) | Efficient detergent removal |
Experimental Protocols
The following are detailed protocols for the preparation of this compound vesicles and the reconstitution of a membrane protein using two common detergent removal methods: dialysis and Bio-Beads.
Protocol 1: Preparation of this compound Unilamellar Vesicles
This protocol describes the preparation of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) from this compound, which will be used for reconstitution.
Materials:
-
This compound (deuterated dipalmitoylphosphatidylcholine) powder
-
Chloroform
-
Nitrogen gas source
-
Reconstitution buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4)
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size for LUVs)
Procedure:
-
Lipid Film Formation:
-
Dissolve a known amount of this compound powder in chloroform in a round-bottom flask.
-
Create a thin lipid film on the wall of the flask by removing the chloroform under a gentle stream of nitrogen gas while rotating the flask.
-
To ensure complete removal of the solvent, place the flask under a high vacuum for at least 2 hours.
-
-
Hydration:
-
Add the desired volume of reconstitution buffer to the dried lipid film. The final lipid concentration is typically between 5 and 20 mg/mL.
-
Hydrate the lipid film by vortexing the flask for several minutes above the phase transition temperature of DPPC (~41°C). This will result in the formation of multilamellar vesicles (MLVs).
-
-
Vesicle Sizing:
-
For Small Unilamellar Vesicles (SUVs): Sonicate the MLV suspension in a bath sonicator until the solution becomes clear. The sonication should be performed in pulses to avoid overheating the sample.
-
For Large Unilamellar Vesicles (LUVs): Subject the MLV suspension to several freeze-thaw cycles (e.g., 5-10 cycles) using liquid nitrogen and a warm water bath. This helps to break down the multilamellar structures. Following the freeze-thaw cycles, extrude the vesicle suspension 10-20 times through a polycarbonate membrane with the desired pore size (e.g., 100 nm) using a mini-extruder. Perform the extrusion at a temperature above the phase transition of DPPC.
-
Protocol 2: Reconstitution by Detergent Dialysis
This method involves the slow removal of detergent from a protein-lipid-detergent mixed micelle solution through dialysis, leading to the spontaneous formation of proteoliposomes.
Materials:
-
Purified membrane protein in a detergent solution (e.g., DDM)
-
Prepared this compound unilamellar vesicles
-
Detergent solution (same as used for protein purification)
-
Dialysis cassette (with an appropriate molecular weight cut-off, e.g., 10-14 kDa)
-
Large volume of dialysis buffer (reconstitution buffer without detergent)
-
Stir plate and stir bar
Procedure:
-
Solubilization:
-
In a microcentrifuge tube, mix the prepared this compound vesicles with the purified membrane protein at the desired lipid-to-protein molar ratio (LPR).
-
Add detergent to the mixture to completely solubilize the lipids and protein, forming mixed micelles. The final detergent concentration should be well above its CMC. A common starting point is a detergent-to-lipid molar ratio of 2:1.
-
Incubate the mixture at room temperature for 1-2 hours with gentle agitation.
-
-
Dialysis:
-
Transfer the protein-lipid-detergent mixture into a pre-wetted dialysis cassette.
-
Place the dialysis cassette in a large beaker containing at least 1 liter of dialysis buffer.
-
Stir the buffer gently at 4°C.
-
Perform several buffer changes over a period of 48-72 hours to ensure complete detergent removal. For instance, change the buffer after 4 hours, 12 hours, 24 hours, and 48 hours.
-
-
Harvesting Proteoliposomes:
-
After dialysis, carefully remove the proteoliposome suspension from the cassette.
-
The sample is now ready for characterization and structural studies. For concentration, ultracentrifugation can be employed.
-
Protocol 3: Reconstitution using Bio-Beads
This method utilizes adsorbent polystyrene beads (e.g., Bio-Beads SM-2) to rapidly remove detergent from the mixed micelle solution.
Materials:
-
Purified membrane protein in a detergent solution
-
Prepared this compound unilamellar vesicles
-
Detergent solution
-
Bio-Beads SM-2
-
Methanol and water for washing Bio-Beads
-
End-over-end rotator
Procedure:
-
Preparation of Bio-Beads:
-
Wash the Bio-Beads extensively with methanol to remove any chemical residues.
-
Rinse the beads thoroughly with deionized water to remove the methanol.
-
Equilibrate the washed beads with the reconstitution buffer.
-
-
Solubilization:
-
Prepare the protein-lipid-detergent mixed micelle solution as described in Protocol 2, Step 1.
-
-
Detergent Removal:
-
Add the washed and equilibrated Bio-Beads to the mixed micelle solution. A common starting ratio is 10-30 mg of wet Bio-Beads per mg of detergent.
-
Incubate the mixture on an end-over-end rotator at 4°C. The incubation time can range from a few hours to overnight, depending on the detergent and the desired rate of removal. A stepwise addition of beads can also be employed for more controlled removal.
-
-
Harvesting Proteoliposomes:
-
Carefully aspirate the proteoliposome suspension, leaving the Bio-Beads behind.
-
To remove any residual beads, a brief, low-speed centrifugation step can be performed.
-
The resulting proteoliposome sample is ready for further analysis.
-
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow for membrane protein reconstitution and a representative transport mechanism of a reconstituted protein.
Caption: Experimental workflow for membrane protein reconstitution.
Caption: Transport mechanism of a solute through a reconstituted VDAC channel.
References
Troubleshooting & Optimization
Preventing sample degradation of deuterated phospholipids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of deuterated phospholipid samples. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of deuterated phospholipid degradation?
A1: The two main causes of deuterated phospholipid degradation are hydrolysis and oxidation.[1][2] Hydrolysis is the cleavage of ester bonds in the phospholipid molecule, often catalyzed by water, leading to the formation of lysophospholipids and free fatty acids.[1] Oxidation primarily affects unsaturated fatty acid chains at their double bonds, leading to a variety of oxidized lipid species.[3]
Q2: How does deuteration affect the stability of phospholipids?
A2: Deuteration, particularly at the bis-allylic positions of unsaturated fatty acid chains, significantly enhances stability against oxidation. This is due to the kinetic isotope effect, where the heavier deuterium atom forms a stronger bond with carbon than hydrogen, making it more difficult for reactive oxygen species to abstract a hydrogen/deuterium atom and initiate the oxidation cascade. While deuteration provides oxidative protection, it does not prevent hydrolysis. Therefore, proper storage and handling are still crucial.
Q3: What are the optimal storage conditions for deuterated phospholipids?
A3: Optimal storage conditions aim to minimize exposure to factors that promote hydrolysis and oxidation. For long-term stability, it is recommended to store deuterated phospholipids at -20°C or lower.[3][4] For unsaturated phospholipids, which are often supplied in an organic solvent, storage under an inert atmosphere, such as argon or nitrogen, is critical to prevent oxidation.[4] Saturated phospholipids are more stable and can be stored as a dry powder.[4] It is also advisable to protect samples from light to prevent photo-oxidation.[3]
Q4: Can I store deuterated phospholipids in an aqueous solution?
A4: Prolonged storage of phospholipids in aqueous solutions is not recommended as it can lead to hydrolysis of the ester bonds.[4] For experiments requiring aqueous suspensions, it is best to prepare them fresh and use them promptly.
Q5: How should I handle powdered deuterated phospholipids?
A5: When using powdered deuterated phospholipids, it is important to allow the container to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder, which could lead to hydrolysis.[4]
Q6: What materials should I use for handling and storing solutions of deuterated phospholipids?
A6: For organic solutions of deuterated phospholipids, it is crucial to use glass containers with Teflon-lined caps.[4] Plastic containers should be avoided as plasticizers can leach into the organic solvent and contaminate the sample. When transferring solutions, use glass or stainless steel pipettes or syringes.
Data Presentation
Table 1: Factors Influencing the Stability of Deuterated Phospholipids
| Factor | Impact on Stability | Recommendations |
| Temperature | Lower temperatures significantly reduce the rates of both hydrolysis and oxidation.[3][5] | Store at -20°C or below for long-term stability.[3][4] |
| Oxygen | Oxygen is a key reactant in the oxidation of unsaturated fatty acid chains. | Store unsaturated lipids under an inert atmosphere (argon or nitrogen).[4] |
| Water | Water is a reactant in the hydrolysis of ester bonds, leading to lysophospholipids. | Avoid prolonged storage in aqueous solutions; for powders, prevent moisture condensation.[4] |
| Light | UV and visible light can promote photo-oxidation. | Store samples in amber vials or in the dark.[3] |
| pH | The rate of hydrolysis is pH-dependent, with the slowest rates occurring around pH 6.5.[6] | Use buffered solutions when necessary and consider the pH of your experimental system. |
| Enzymes | Lipases and other enzymes can catalyze the rapid degradation of phospholipids. | Work with fresh samples and consider the use of enzyme inhibitors if enzymatic degradation is a concern.[5] |
Table 2: General Stability of Deuterated Phospholipids from Manufacturer
| Product Form | Recommended Storage Temperature | Expected Stability |
| Powder (Saturated) | -20°C | > 1 year |
| Organic Solution (Unsaturated) | -20°C under Inert Gas | > 6 months |
Note: This information is a general guideline. Specific stability can vary depending on the specific phospholipid and storage conditions. Always refer to the product-specific documentation.
Experimental Protocols
Protocol: Assessing Sample Integrity of Deuterated Phospholipids by LC-MS/MS
This protocol outlines a method to detect and relatively quantify the primary degradation products of deuterated phospholipids: lysophospholipids (from hydrolysis) and oxidized phospholipids (from oxidation).
1. Sample Preparation:
-
Lipid Extraction:
-
To your sample (e.g., cell pellet, tissue homogenate, or liposome suspension), add a deuterated internal standard for a class of phospholipid not expected in your sample (e.g., d7-PC if you are analyzing PE).
-
Perform a Bligh-Dyer or a similar two-phase liquid-liquid extraction using a chloroform:methanol:water (or aqueous sample) mixture.
-
Collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the dried lipid film in a suitable solvent for LC-MS analysis (e.g., methanol or isopropanol).
-
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 reversed-phase column for separation.
-
Employ a gradient elution with mobile phases such as:
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
-
The gradient should be optimized to separate lysophospholipids, intact phospholipids, and oxidized phospholipids. Typically, lysophospholipids will elute earlier than their parent phospholipids.
-
-
Mass Spectrometry (MS/MS):
-
Use an electrospray ionization (ESI) source, typically in positive ion mode for choline-containing phospholipids (PC) and negative ion mode for ethanolamine (PE), serine (PS), and glycerol (PG) containing phospholipids.
-
To Detect Hydrolysis (Lysophospholipids):
-
Perform a precursor ion scan for the characteristic headgroup fragment (e.g., m/z 184 for phosphocholine).[7]
-
Alternatively, use Multiple Reaction Monitoring (MRM) to target specific transitions of expected lysophospholipids.
-
-
To Detect Oxidation:
-
Perform a neutral loss scan for the fatty acyl chains to identify modifications.
-
Use MRM to target the specific masses of expected oxidized species (e.g., addition of one or more oxygen atoms, +16 or +32 Da).
-
-
3. Data Analysis:
-
Identify peaks corresponding to lysophospholipids and oxidized phospholipids based on their m/z values and retention times.
-
Compare the peak areas of the degradation products to the peak area of the parent deuterated phospholipid.
-
A significant increase in the relative abundance of lysophospholipids or oxidized species compared to a fresh reference sample indicates degradation.
Mandatory Visualizations
Caption: Workflow for proper storage and handling of deuterated phospholipids.
Caption: Primary degradation pathways of deuterated phospholipids.
Caption: Troubleshooting guide for identifying the cause of sample degradation.
References
- 1. encapsula.com [encapsula.com]
- 2. A comparison of phospholipid degradation by oxidation and hydrolysis during the mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Stability of lipids in plasma and serum: Effects of temperature-related storage conditions on the human lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Chemical Reactivity of Membrane Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sfrbm.org [sfrbm.org]
Technical Support Center: Enhancing the Stability of DPPC-d13 Proteoliposomes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with proteoliposomes containing 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d13 (DPPC-d13).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound proteoliposomes?
A1: The stability of this compound proteoliposomes is a multifactorial issue influenced by both intrinsic and extrinsic factors. Key considerations include:
-
Temperature: DPPC has a phase transition temperature (Tm) of approximately 41°C.[1][2] Storage and experimental conditions relative to this temperature can significantly impact bilayer fluidity and, consequently, stability.
-
Lipid Composition: The inclusion of other lipids, such as cholesterol or sphingomyelin, can modulate membrane rigidity and reduce permeability, thereby enhancing stability.[3][4][5]
-
Protein-to-Lipid Ratio: An optimal ratio is crucial. Excess protein can disrupt the lipid bilayer, leading to instability, while insufficient protein may result in a heterogeneous population of liposomes and proteoliposomes.
-
pH of the Buffer: The pH of the surrounding medium can affect both the lipid headgroups and the incorporated protein, potentially leading to aggregation or fusion.[6]
-
Ionic Strength: The concentration of ions in the buffer can influence electrostatic interactions between liposomes and between the liposomes and the incorporated protein.
-
Storage Conditions: Long-term stability is highly dependent on storage temperature and the cryoprotectants used during freezing.[5]
Q2: Why are my this compound proteoliposomes aggregating?
A2: Aggregation of proteoliposomes can be caused by several factors:
-
Suboptimal Surface Charge: Insufficient electrostatic repulsion between vesicles can lead to aggregation. This can be influenced by the pH and ionic strength of the buffer.
-
Protein Denaturation or Misfolding: Improperly folded or denatured proteins can expose hydrophobic regions, leading to intermolecular interactions and aggregation.
-
High Proteoliposome Concentration: A high concentration of vesicles increases the probability of collisions and subsequent aggregation.
-
Temperature Fluctuations: Cycling through the phase transition temperature of this compound can induce structural rearrangements that may lead to aggregation.
Q3: What is the recommended storage temperature for this compound liposomes and proteoliposomes?
A3: For short-term storage (up to a few days), it is generally recommended to store this compound liposomes and proteoliposomes at 4°C.[2][7] For long-term storage, flash-freezing in liquid nitrogen and subsequent storage at -80°C is advisable.[8] It is crucial to avoid slow freezing, as the formation of ice crystals can disrupt the vesicle structure. The inclusion of cryoprotectants may be necessary for some formulations. Liposomes containing only DPPC have been shown to be very stable at room temperature.[5]
Q4: Does the incorporation of a protein affect the stability of this compound liposomes?
A4: Yes, the incorporation of a protein can significantly influence the stability of the liposome. The protein can fluidize the lipid bilayer, as indicated by a reduction in the enthalpy of the phase transition.[3] However, the reconstitution process itself, if not optimized, can lead to defects in the lipid bilayer, increasing permeability and reducing stability. Conversely, the lipid bilayer has a protective role on the reconstituted protein compared to a detergent-solubilized protein.[9]
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during the preparation and handling of this compound proteoliposomes.
Issue 1: Low Protein Incorporation Efficiency
| Possible Cause | Suggested Solution |
| Inappropriate detergent for solubilization | Screen different detergents (e.g., CHAPS, octyl-glucoside) and optimize the detergent-to-protein ratio. |
| Suboptimal lipid-to-protein ratio | Titrate the lipid-to-protein ratio to find the optimal concentration for your specific protein. |
| Inefficient detergent removal | Ensure complete and gradual detergent removal by dialysis, size exclusion chromatography, or with adsorbent beads.[10] Rapid removal can lead to protein aggregation. |
| Protein denaturation | Perform all steps at a temperature that maintains the protein's structural integrity. Consider adding stabilizing agents like glycerol. |
Issue 2: Proteoliposome Aggregation and Precipitation
| Possible Cause | Suggested Solution |
| Incorrect buffer pH or ionic strength | Optimize the buffer composition. A pH away from the protein's isoelectric point can increase surface charge and repulsion. |
| High proteoliposome concentration | Work with more dilute suspensions. If concentration is necessary, perform it as the final step before use. |
| Presence of divalent cations | Divalent cations (e.g., Ca²⁺, Mg²⁺) can sometimes induce aggregation. If not essential for protein function, consider their removal. |
| Temperature-induced instability | Avoid repeated temperature cycling. Store samples at a constant, appropriate temperature. |
Issue 3: Leakage of Encapsulated Content
| Possible Cause | Suggested Solution |
| High membrane fluidity | Incorporate cholesterol (up to 30 mol%) into the lipid bilayer to increase packing density and reduce permeability.[4] |
| Defects in the lipid bilayer | Optimize the reconstitution method. Slower detergent removal can lead to more stable and less permeable vesicles. |
| Osmotic stress | Ensure the buffer inside and outside the proteoliposomes is iso-osmotic to prevent swelling or shrinking that can lead to leakage. |
| Protein-induced membrane disruption | Re-evaluate the protein-to-lipid ratio. A lower density of incorporated protein may be necessary. |
Data Presentation
Table 1: Influence of Lipid Composition on DPPC Proteoliposome Stability
| Lipid Composition (molar ratio) | Key Findings | Reference |
| DPPC:Cholesterol | Cholesterol broadens the phase transition peak and can lead to the formation of cholesterol-rich microdomains, increasing membrane stability.[3] | [3] |
| DPPC:Sphingomyelin | Influences the enthalpy and width of the phase transition.[3] | [3] |
| DPPC:GM1 Ganglioside | Also affects the thermodynamic properties of the bilayer.[3] | [3] |
| DPPC:DPPS | The concentration of DPPS can influence the incorporation efficiency of certain proteins. | [11] |
Table 2: Effect of Temperature on DPPC Liposome Properties
| Parameter | Below Tm (~41°C) | Above Tm (~41°C) | Reference |
| Phase State | Gel phase (more ordered and rigid) | Liquid crystalline phase (more fluid) | [12] |
| Permeability | Lower | Higher | [4] |
| Stability | Generally more stable against leakage | More prone to fusion and leakage | [4][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Proteoliposomes by Detergent Removal
This protocol describes a general method for reconstituting a membrane protein into pre-formed this compound liposomes.
Materials:
-
This compound
-
Buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4)
-
Detergent (e.g., n-Octyl-β-D-glucopyranoside)
-
Purified membrane protein
-
Bio-Beads SM-2 or dialysis cassette (10 kDa MWCO)[10]
-
Probe sonicator or extruder
Procedure:
-
Liposome Preparation: a. Dissolve this compound in chloroform in a round-bottom flask. b. Remove the solvent under a stream of nitrogen gas to form a thin lipid film. c. Further dry the film under vacuum for at least 2 hours to remove residual solvent. d. Hydrate the lipid film with the desired buffer by vortexing vigorously above the phase transition temperature of this compound (~41°C). e. To obtain unilamellar vesicles of a defined size, subject the liposome suspension to probe sonication on ice or extrusion through polycarbonate membranes of a specific pore size.[13][14]
-
Protein Solubilization: a. Solubilize the purified membrane protein in the same buffer containing a detergent at a concentration above its critical micelle concentration (CMC).
-
Reconstitution: a. Mix the liposome suspension and the solubilized protein at the desired lipid-to-protein ratio. b. Incubate the mixture for 1 hour at room temperature with gentle agitation. c. Remove the detergent by either adding Bio-Beads and incubating for several hours at 4°C, or by dialysis against a large volume of detergent-free buffer for 48-72 hours with several buffer changes.[8]
-
Characterization: a. Determine the size distribution and zeta potential of the proteoliposomes using Dynamic Light Scattering (DLS). b. Quantify the protein incorporation efficiency using methods like SDS-PAGE and densitometry or a protein assay (e.g., BCA) after separating unincorporated protein.
Protocol 2: Stability Assessment by Calcein Leakage Assay
This assay measures the integrity of the proteoliposome membrane over time.
Materials:
-
Calcein-loaded proteoliposomes
-
Buffer
-
Triton X-100 (10% v/v)
-
Fluorometer
Procedure:
-
Preparation of Calcein-loaded Proteoliposomes: a. During the hydration step of Protocol 1, use a buffer containing 50-100 mM calcein. b. After proteoliposome formation, remove the unencapsulated calcein by size exclusion chromatography (e.g., Sephadex G-50 column) equilibrated with the experimental buffer.
-
Leakage Measurement: a. Dilute the calcein-loaded proteoliposomes in the buffer to a suitable volume in a cuvette. b. Monitor the fluorescence intensity at an excitation wavelength of 495 nm and an emission wavelength of 515 nm over time at the desired temperature. c. The initial fluorescence (F₀) represents the baseline leakage. d. After the final time point, add a small volume of Triton X-100 to a final concentration of 1% to lyse the proteoliposomes and release all encapsulated calcein. This gives the maximum fluorescence (F_max).
-
Data Analysis: a. Calculate the percentage of calcein leakage at each time point (t) using the following formula: % Leakage = [(F_t - F₀) / (F_max - F₀)] * 100 where F_t is the fluorescence at time t.
Mandatory Visualizations
Caption: Workflow for the preparation and stability analysis of this compound proteoliposomes.
Caption: Key factors influencing the stability of this compound proteoliposomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermodynamic Properties and Characterization of Proteoliposomes Rich in Microdomains Carrying Alkaline Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Physical stability of different liposome compositions obtained by extrusion method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reconstitution of Proteoliposomes for Phospholipid Scrambling and Nonselective Channel Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid bilayer stabilization of the Na,K-ATPase reconstituted in DPPC/DPPE liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. General preparation of liposomes using probe-tip sonication [protocols.io]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Isotope Scrambling in Deuterated Lipid Synthesis
Welcome to the technical support center for deuterated lipid synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize isotope scrambling during their experiments, ensuring the highest quality of deuterated lipids for applications such as neutron scattering, NMR studies, and mass spectrometry-based lipidomics.
Frequently Asked Questions (FAQs)
Q1: What is isotope scrambling in the context of deuterated lipid synthesis?
A1: Isotope scrambling refers to the unwanted migration or loss of deuterium atoms from their intended positions on a lipid molecule during synthesis or subsequent handling. This can occur through hydrogen-deuterium (H/D) exchange with protic solvents or reagents, or through intramolecular rearrangements, leading to a final product with a lower and less specific isotopic purity than desired.[1][2]
Q2: Why is it critical to minimize isotope scrambling?
A2: The precise location and high enrichment of deuterium are often essential for the intended application of the deuterated lipid. For instance, in neutron scattering, the scattering length density profile depends on the specific arrangement of deuterium atoms. In NMR spectroscopy, scrambling can complicate spectral analysis.[3] For quantitative mass spectrometry, a well-defined, stable isotopic label is crucial for accurate quantification.[2]
Q3: What are the primary causes of isotope scrambling?
A3: The primary causes include:
-
H/D Exchange: Exposure to protic solvents (like water or alcohols), acidic, or basic conditions can facilitate the exchange of deuterium atoms with protons from the solvent, particularly at labile positions.[4]
-
Catalyst-Mediated Scrambling: Some metal catalysts used in deuteration reactions can promote the migration of deuterium atoms along the carbon chain.
-
Thermal Isomerization: At elevated temperatures, unimolecular isomerization can occur, leading to the scrambling of deuterium atoms, especially if the lipid is bound to a metal complex.[1]
-
Metabolic Conversions: In biological systems or cell-free synthesis, enzymatic reactions can lead to the scrambling or loss of isotopic labels.[5][6]
Q4: How can I assess the level of isotope scrambling in my synthesized deuterated lipids?
A4: The most common and powerful techniques for assessing isotopic purity and scrambling are:
-
Mass Spectrometry (MS): High-resolution mass spectrometry can determine the overall deuterium incorporation by analyzing the mass shift. Tandem MS (MS/MS) can provide information on the location of deuterium by analyzing the fragmentation patterns.[7][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 2H NMR can directly detect the presence and location of deuterium atoms, providing detailed information about isotopic purity and regiospecificity.[10] Molecular Rotational Resonance (MRR) spectroscopy is an emerging technique that offers a complete description of the isotopic composition, revealing the structural identity and percent composition of a complex mixture of isotopomers.[1]
Troubleshooting Guides
Problem 1: Low Deuterium Incorporation in a Metal-Catalyzed H/D Exchange Reaction
| Possible Cause | Troubleshooting Step |
| Insufficient reaction time or temperature. | Optimize reaction conditions. Gradually increase the reaction time and/or temperature while monitoring deuterium incorporation by MS to find the optimal balance that maximizes labeling without causing degradation. |
| Inadequate mixing of the lipid with the catalyst and D₂O. | Ensure vigorous stirring or sonication to create a fine emulsion, maximizing the interfacial area between the lipid, catalyst, and deuterium source. |
| Catalyst deactivation. | Use fresh, high-activity catalyst (e.g., Pt/C). Ensure the reaction setup is free of contaminants that could poison the catalyst. |
| Incomplete exchange in a single cycle. | For perdeuteration, multiple rounds of H/D exchange are often necessary.[11] After the first reaction, recover the lipid and subject it to a fresh batch of D₂O and catalyst.[11] |
Problem 2: Evidence of H/D Scrambling (Back-Exchange) During Work-up or Storage
| Possible Cause | Troubleshooting Step |
| Exposure to protic solvents (H₂O, MeOH, etc.) during extraction and purification. | Minimize contact with protic solvents. Use deuterated solvents for work-up where possible. If protic solvents are unavoidable, keep the contact time to a minimum and work at low temperatures to reduce the rate of exchange.[12] |
| Acidic or basic conditions during purification. | Neutralize the reaction mixture carefully before purification. Use neutral pH buffers or solvent systems for chromatography. |
| Storage in protic solvents. | Store the final deuterated lipid in an aprotic solvent (e.g., hexane, chloroform) under an inert atmosphere (argon or nitrogen) at low temperatures to prevent exchange with atmospheric moisture. Deuterium exchange can occur in protic solutions during storage, which can decrease the grade of labeling.[4] |
Problem 3: Isotope Scrambling Observed During Mass Spectrometry Analysis
| Possible Cause | Troubleshooting Step |
| In-source H/D exchange in the mass spectrometer. | Optimize ESI source conditions. Use aprotic mobile phases if compatible with the chromatography. Minimize the use of protic modifiers in the mobile phase. |
| Collision-induced dissociation (CID) causing intramolecular scrambling. | Use "softer" fragmentation techniques if available, such as electron-transfer dissociation (ETD) or higher-energy collisional dissociation (HCD) with optimized collision energies, which may reduce the extent of scrambling compared to CID.[2] |
Experimental Protocols
Protocol 1: General Procedure for Perdeuteration of a Saturated Fatty Acid via Pt/C Catalyzed H/D Exchange
This protocol is a generalized procedure based on methods for achieving high deuterium incorporation.[11]
Materials:
-
Saturated fatty acid (e.g., Lauric acid)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Platinum on carbon (Pt/C) catalyst (e.g., 10 wt. %)
-
High-pressure reactor
-
Aprotic solvent (e.g., hexane)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a high-pressure reactor, combine the fatty acid, Pt/C catalyst (typically 5-10% by weight of the fatty acid), and D₂O.
-
Reaction Conditions: Seal the reactor and heat to the desired temperature (e.g., 150-200 °C) with vigorous stirring for 24-48 hours. The optimal temperature and time will depend on the specific fatty acid.
-
Work-up:
-
Cool the reactor to room temperature.
-
Extract the deuterated fatty acid with an aprotic solvent like hexane.
-
Separate the organic phase and dry it over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
-
Purity Assessment: Analyze a small aliquot of the product by MS or NMR to determine the degree of deuteration.
-
Repeated Exchange Cycles: To achieve very high levels of deuteration (>98%), it may be necessary to repeat the process two or three times, replacing the D₂O and catalyst each time.[11]
Quantitative Data Summary
The following table illustrates the expected improvement in deuterium incorporation with repeated exchange cycles for a generic saturated fatty acid.
| Number of H/D Exchange Cycles | Typical Deuterium Incorporation (%) |
| 1 | 85 - 90 |
| 2 | 95 - 98 |
| 3 | > 98 |
Note: These are illustrative values. Actual incorporation rates will vary depending on the specific lipid and reaction conditions.
Visualizations
Caption: Workflow for perdeuteration of fatty acids.
Caption: Causes and prevention of isotope scrambling.
References
- 1. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. avantiresearch.com [avantiresearch.com]
- 4. mdpi.com [mdpi.com]
- 5. Suppression of isotope scrambling in cell-free protein synthesis by broadband inhibition of PLP enymes for selective 15N-labelling and production of perdeuterated proteins in H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of the In Vivo Deuteration of Native Phospholipids by Mass Spectrometry Yields Guidelines for Their Regiospecific Customization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Applications of mass spectrometry to lipids and membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection and quantification of asymmetric lipid vesicle fusion using deuterium NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Documents download module [ec.europa.eu]
- 12. Hydrogen-Deuterium Exchange Mass Spectrometry of Membrane Proteins in Lipid Nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Sample Purity Issues with Commercially Available DPPC-d13
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dipalmitoylphosphatidylcholine-d13 (DPPC-d13). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common sample purity issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of commercially available this compound?
Typically, commercial suppliers of high-quality this compound specify a purity of greater than 99% as determined by thin-layer chromatography (TLC). However, the actual purity and the nature of any minor impurities can vary between batches and suppliers. It is crucial to obtain and review the Certificate of Analysis (CoA) for each specific lot of this compound to understand the quality control specifications it has met. A CoA for a similar lipid product from a reputable supplier, for instance, outlines tests for physical examination, lipid ratio, and the absence of certain contaminants.[1]
Q2: What are the common types of impurities that might be present in commercially available this compound?
Even in high-purity synthetic phospholipids, several types of impurities can be present:
-
Lyso-phosphatidylcholine (Lyso-PC): This is a common impurity that can arise from the hydrolysis of one of the fatty acyl chains of the DPPC molecule.[2]
-
Oxidized Phospholipids: Exposure to oxygen can lead to the formation of oxidized species, which can significantly alter the physical properties of the lipid.[3][4][5][6][7]
-
Enantiomeric Impurities: Synthetic procedures may result in the presence of the non-natural D-enantiomer of the glycerophosphocholine backbone.
-
Residual Solvents: Trace amounts of solvents used during the synthesis and purification process may remain in the final product.
-
Other Phospholipid Species: Depending on the synthetic route, minor amounts of other phospholipid species with different acyl chain lengths may be present.
Q3: How can sample purity issues with this compound affect my experiments?
The presence of impurities in your this compound sample can have a range of effects on your experiments, including:
-
Altered Membrane Properties: Impurities like lyso-PC can change the mechanical properties of lipid bilayers, affecting their stability and permeability.[8][9]
-
Inaccurate Biophysical Measurements: The presence of oxidized lipids or other phospholipid species can alter the phase transition temperature (Tm) and other thermodynamic properties of the membrane.
-
Artifacts in Spectroscopic Data: Impurities can give rise to unexpected signals in techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), complicating data interpretation.
-
Inconsistent Experimental Results: Batch-to-batch variability in impurity profiles can lead to a lack of reproducibility in your experiments.
Troubleshooting Guides
Issue 1: Unexpected Results in Liposome-Based Assays
Symptoms:
-
Inconsistent liposome size or morphology.
-
Leakage of encapsulated contents.
-
Altered membrane fluidity or phase transition behavior.
Possible Cause:
-
Presence of lyso-PC or oxidized phospholipids.
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for unexpected liposome assay results.
Experimental Protocols:
-
HPLC-MS for Impurity Detection:
-
Sample Preparation: Dissolve a known amount of this compound in an appropriate solvent mixture (e.g., chloroform/methanol).
-
Chromatography: Use a suitable reversed-phase HPLC column to separate the different lipid species. A gradient elution with solvents like water, methanol, and acetonitrile containing a small amount of a modifier like formic acid or ammonium acetate is typically used.
-
Mass Spectrometry: Couple the HPLC to a mass spectrometer operating in a mode that allows for the detection of expected impurities. For example, selected ion monitoring (SIM) can be used to look for the specific m/z values of potential oxidized DPPC species or lyso-PC.[10]
-
Data Analysis: Integrate the peak areas of the detected impurities and compare them to the main this compound peak to estimate their relative abundance.
-
Issue 2: Artifacts or Poor Resolution in Solid-State NMR Spectra
Symptoms:
-
Broadened spectral lines.
-
Unexpected peaks or shoulders in the spectra.
-
Difficulty in fitting the data to expected models.
Possible Cause:
-
Enantiomeric impurities.
-
Presence of lipid phases with different dynamics.
Troubleshooting Workflow:
Figure 2: Troubleshooting workflow for artifacts in solid-state NMR spectra.
Experimental Protocols:
-
NMR for Enantiomeric Purity Assessment:
-
Derivatization: A common method involves the derivatization of the diol group of the glycerophosphocholine backbone with a chiral derivatizing agent, such as 2-formylphenylboronic acid and an enantiopure amine.[11][12][13] This creates diastereomeric products that can be distinguished by NMR.
-
1H NMR Analysis: Acquire a high-resolution 1H NMR spectrum of the derivatized sample. The signals from the two diastereomers will appear at slightly different chemical shifts.
-
Quantification: Integrate the signals corresponding to each diastereomer to determine the enantiomeric ratio of your this compound sample.[11]
-
Quantitative Data Summary
The following table summarizes potential impurities in commercially available this compound and the analytical techniques used for their detection and quantification.
| Impurity Type | Typical Concentration Range | Recommended Analytical Technique | Key Parameters to Monitor |
| Lyso-phosphatidylcholine (Lyso-PC) | < 1% | HPLC-MS | Presence of a peak with the corresponding m/z of lyso-PC. |
| Oxidized Phospholipids | Variable, should be minimized | HPLC-MS/MS | Detection of masses corresponding to DPPC + oxygen atoms (e.g., +16, +32 Da).[3][4][5][6][7] |
| Enantiomeric Impurities (D-enantiomer) | < 1% | 1H NMR after chiral derivatization | Integration of diastereomeric peaks.[11] |
| Residual Solvents | Varies by supplier | Gas Chromatography (GC) | Peaks corresponding to common synthesis solvents. |
Note: The "Typical Concentration Range" is an estimate based on high-purity standards. Always refer to the supplier's Certificate of Analysis for lot-specific data.
By following these troubleshooting guides and utilizing the recommended analytical techniques, researchers can better identify and address sample purity issues with this compound, leading to more accurate and reproducible experimental outcomes.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. phospholipid-research-center.com [phospholipid-research-center.com]
- 3. sfrbm.org [sfrbm.org]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive analyses of oxidized phospholipids using a measured MS/MS spectra library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. Comprehensive analyses of oxidized phospholipids using a measured MS/MS spectra library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Material property characteristics for lipid bilayers containing lysolipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Material property characteristics for lipid bilayers containing lysolipid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC-MS Analysis of Four Potential Genotoxic Impurities in Alogliptin Pharmaceutical Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. | Sigma-Aldrich [sigmaaldrich.com]
- 13. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Force Field Parameterization for DPPC-d13 in MD Simulations
This technical support guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and frequently asked questions (FAQs) related to the force field parameterization of deuterated dipalmitoylphosphatidylcholine (DPPC-d13) for molecular dynamics (MD) simulations.
Frequently Asked Questions (FAQs)
Q1: Are there pre-parameterized force fields available for this compound?
A1: Currently, major academic and commercial force fields such as CHARMM, AMBER, and GROMOS do not include pre-parameterized topologies for this compound. Researchers typically need to adapt existing parameters for standard DPPC. This process involves modifying the atomic masses of the deuterated hydrogen atoms and ensuring the overall molecular topology is correctly represented.
Q2: What is the primary modification required to an existing DPPC force field for this compound?
A2: The fundamental modification is to change the atomic mass of the hydrogen atoms that are replaced by deuterium. In a united-atom force field, where non-polar hydrogens are implicitly included in the carbon atom they are bonded to, you will need to modify the mass of the corresponding carbon atom. For an all-atom force field, you will directly modify the mass of the specific hydrogen atoms. It is crucial to identify the correct atoms in the DPPC molecule that are deuterated in your specific this compound variant.
Q3: How does deuteration affect the non-bonded parameters (Lennard-Jones and electrostatics)?
A3: For most applications, the non-bonded parameters (Lennard-Jones interactions and partial charges) of the corresponding hydrogenated lipid are considered transferable to the deuterated species. The primary effect of deuteration in classical MD simulations is the change in mass, which influences the dynamics of the system. The electronic structure, which governs non-bonded interactions, is assumed to be largely unaffected by the isotopic substitution.
Q4: How can I validate my newly parameterized this compound force field?
A4: Validation is a critical step to ensure the accuracy of your simulations. A key experimental observable for validating lipid force fields, especially for deuterated lipids, is the deuterium order parameter (SCD). This parameter can be calculated from your simulation trajectory and compared with experimental data from NMR spectroscopy. Other important validation metrics include the area per lipid, bilayer thickness, and electron density profiles.[1]
Troubleshooting Guide
Issue 1: My simulation with this compound is unstable and crashing.
-
Potential Cause: Incorrect topology or parameter files.
-
Troubleshooting Steps:
-
Verify Atom Naming: Ensure that the atom names in your modified residue topology file (.rtp) and the coordinate file (.gro or .pdb) are consistent.
-
Check Bonded Parameters: Double-check that all necessary bond, angle, and dihedral parameters are present in your force field files for the new atom types you may have defined.
-
Inspect [ moleculetype ] in .top file: Confirm that your topology file correctly includes the modified .itp file for this compound and that the number of molecules corresponds to your system.
-
Energy Minimization: Perform a thorough energy minimization of your system before starting the simulation to relax any steric clashes.
-
Issue 2: The calculated deuterium order parameters for my this compound simulation do not match experimental values.
-
Potential Cause: Incorrect force field parameters or simulation protocol.
-
Troubleshooting Steps:
-
Force Field Choice: Ensure the base DPPC force field you are modifying has been well-validated for lipid simulations.
-
Equilibration: Your system may not be fully equilibrated. Extend your equilibration time, particularly the NPT (constant pressure and temperature) phase, to allow the lipid bilayer to relax properly.
-
Analysis Method: Verify the tool and method you are using to calculate the deuterium order parameters. For GROMACS, the gmx order tool is commonly used.[2][3] Ensure you are selecting the correct atoms for the calculation.
-
Simulation Temperature: The experimental SCD values are highly dependent on temperature. Make sure your simulation temperature matches the experimental conditions.
-
Issue 3: I am encountering errors related to "atom type not found" during preprocessing with grompp.
-
Potential Cause: The new atom types for deuterium are not correctly defined in the force field files.
-
Troubleshooting Steps:
-
atomtypes.atp file: Ensure you have added the new atom type for deuterium (e.g., 'D') with its correct mass in the atomtypes.atp file of your force field.
-
ffnonbonded.itp file: Add an entry for the new deuterium atom type in the [ atomtypes ] section of the ffnonbonded.itp file, defining its non-bonded parameters (typically the same as the corresponding hydrogen atom type).
-
ffbonded.itp file: If you have defined new bonded types involving deuterium, make sure they are present in the ffbonded.itp file.
-
Data Presentation
Table 1: Comparison of Key Biophysical Properties of DPPC Bilayers from Simulations and Experiments.
| Property | Simulation (CHARMM36) | Simulation (GROMOS) | Experimental |
| Area per Lipid (Ų) | 62.9 ± 0.5 | 64.1 ± 0.6 | 63.0 ± 1.0 |
| Bilayer Thickness (nm) | 3.8 ± 0.1 | 3.9 ± 0.1 | 3.9 ± 0.2[4] |
| Deuterium Order Parameter (SCD) for C10 | ~0.20 | ~0.19 | ~0.21 |
Note: The effect of deuteration on the area per lipid and bilayer thickness is generally small, but it is crucial to validate against experimental data for the specific deuterated lipid when available.
Experimental Protocols
Protocol 1: Modifying a GROMACS Force Field for this compound
This protocol outlines the steps to modify an existing GROMACS force field (e.g., GROMOS) for a DPPC molecule where the hydrogens on the acyl chains are deuterated.
-
Copy the Force Field: Make a copy of the force field directory you intend to modify. It is best practice not to edit the original force field files.[5]
-
Define a New Atom Type:
-
Open ./my_dppc_ff.ff/atomtypes.atp.
-
Add a new atom type for deuterium, for example, D. Assign it the correct mass (approximately 2.014 amu).
-
-
Define Non-Bonded Parameters:
-
Open ./my_dppc_ff.ff/ffnonbonded.itp.
-
In the [ atomtypes ] section, add an entry for D. You can typically use the same non-bonded parameters as the hydrogen atom it is replacing (e.g., H).
-
-
Modify the Residue Topology (.rtp file):
-
Open ./my_dppc_ff.ff/gromos53a6.rtp.
-
Find the entry for DPPC.
-
In the [ atoms ] section, change the type of the hydrogen atoms on the acyl chains to your new deuterium atom type D. Also, update their mass to that of deuterium.
-
-
Modify Bonded Parameters (if necessary):
-
If your deuteration scheme requires new bond, angle, or dihedral types, add them to ./my_dppc_ff.ff/ffbonded.itp. For simple mass changes, this is often not necessary.
-
-
Use the Modified Force Field: When running pdb2gmx, use the -ff flag to select your modified force field directory.
Protocol 2: Calculating Deuterium Order Parameters in GROMACS
-
Create an Index File: You will need an index file containing the carbon atoms of the acyl chains. You need to create separate groups for the sn-1 and sn-2 chains.[2]
Within the make_ndx prompt, select the carbon atoms of one acyl chain and save it as a group (e.g., sn1_carbons). Repeat for the other chain.
-
Run gmx order: Use the gmx order command to calculate the deuterium order parameters.[3]
-
-d z specifies that the bilayer normal is along the z-axis.
-
Select the appropriate group from your index file when prompted. The output file sn1_order_params.xvg will contain the calculated SCD values for each carbon in the chain.
-
Mandatory Visualization
Caption: Workflow for parameterizing and validating a this compound force field.
References
Validation & Comparative
A Researcher's Guide to Deuterated DPPC in Neutron Scattering: DPPC-d13 vs. DPPC-d62
For researchers, scientists, and drug development professionals leveraging neutron scattering techniques to investigate lipid bilayer structure and dynamics, the choice of deuterated lipids is paramount. This guide provides an objective comparison of two commonly used deuterated versions of dipalmitoylphosphatidylcholine (DPPC): head-group deuterated DPPC-d13 and acyl-chain-perdeuterated DPPC-d62. By presenting key performance indicators, detailed experimental protocols, and elucidating the principles of contrast variation, this guide aims to empower researchers to make informed decisions for their experimental designs.
The strategic use of deuterium in place of hydrogen is a cornerstone of neutron scattering studies of biological macromolecules. The significant difference in the coherent neutron scattering length of deuterium (+6.671 fm) compared to hydrogen (-3.7406 fm) allows for the selective highlighting or masking of specific molecular components, a technique known as contrast variation. This enables the detailed structural characterization of lipid bilayers, including the determination of bilayer thickness, area per lipid, and the localization of molecules within the membrane.
Performance Comparison at a Glance: this compound vs. DPPC-d62
The primary distinction between this compound and DPPC-d62 lies in the location of deuterium labeling, which in turn dictates their application in resolving different structural aspects of the lipid bilayer. This compound features deuterium atoms on the choline head-group, while DPPC-d62 has its acyl chains fully deuterated.
| Property | This compound (Head-group Deuterated) | DPPC-d62 (Acyl-chain Deuterated) | Hydrogenous DPPC (h-DPPC) |
| Deuteration Position | Choline head-group | Both acyl chains | None |
| Primary Application | Resolving head-group structure and hydration | Resolving acyl-chain structure and ordering | Control, contrast with deuterated solvent |
| Scattering Length Density (SLD) of Deuterated Moiety | High positive SLD for the head-group | High positive SLD for the acyl chains | Negative SLD for the entire molecule |
| Calculated SLD (Head-group) | ~3.33 x 10⁻⁶ Å⁻² | ~0.49 x 10⁻⁶ Å⁻² | ~0.49 x 10⁻⁶ Å⁻² |
| Calculated SLD (Acyl Chains) | ~-0.44 x 10⁻⁶ Å⁻² | ~6.80 x 10⁻⁶ Å⁻² | ~-0.44 x 10⁻⁶ Å⁻² |
| Typical Experimental Use | In combination with chain-deuterated lipids and D₂O/H₂O mixtures to precisely locate the head-group region. | In combination with head-group deuterated lipids and D₂O/H₂O mixtures to determine hydrocarbon thickness and chain packing. | Used with D₂O to provide high contrast for the entire lipid molecule. |
Note: The calculated Scattering Length Density (SLD) values are estimates based on the molecular volume of DPPC and the scattering lengths of its constituent atoms. Actual experimental values may vary slightly.
The Power of Contrast Variation: A Synergistic Approach
A key takeaway from studies utilizing these deuterated lipids is that their combined use, along with contrast variation of the solvent (by mixing H₂O and D₂O), provides the most comprehensive structural information. A notable study by Kucerka et al. (2008) simultaneously analyzed X-ray and neutron scattering data from DPPC bilayers using this compound, DPPC-d62, and hydrogenous DPPC to obtain a detailed and robust model of the lipid bilayer structure.[1] This approach allows for the unambiguous determination of the location and dimensions of both the head-group and acyl-chain regions.
Caption: Experimental workflow for contrast variation neutron scattering.
Experimental Protocols
The following provides a generalized methodology for small-angle neutron scattering (SANS) and neutron diffraction experiments using deuterated DPPC to study lipid bilayers.
Sample Preparation: Unilamellar Vesicles for SANS
-
Lipid Film Formation: Dissolve the desired DPPC isotopologue (this compound, DPPC-d62, or h-DPPC) in a suitable organic solvent (e.g., chloroform/methanol mixture). Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the walls of a glass vial. Further dry the film under vacuum for several hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with the desired solvent (e.g., H₂O, D₂O, or a specific H₂O/D₂O mixture) by vortexing. The temperature of the hydrating buffer should be above the main phase transition temperature of DPPC (~41°C).
-
Vesicle Formation: To form unilamellar vesicles (ULVs), subject the hydrated lipid suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). This process should be repeated multiple times (e.g., 21 passes) to ensure a homogenous population of vesicles.
Sample Preparation: Oriented Multilayers for Neutron Diffraction
-
Substrate Preparation: Use flat, polished silicon or quartz wafers as substrates. Clean the substrates thoroughly using a series of solvent washes (e.g., chloroform, acetone, ethanol) and plasma cleaning.
-
Lipid Deposition: Dissolve the DPPC isotopologue in a spreading solvent (e.g., chloroform/methanol). Deposit the lipid solution onto the clean substrate.
-
Solvent Evaporation and Annealing: Allow the solvent to evaporate slowly in a controlled environment to promote the formation of ordered multilayers. Anneal the sample by cycling the temperature above and below the main phase transition temperature of DPPC while maintaining a hydrated atmosphere. This helps to improve the lamellar ordering.
Neutron Scattering Data Acquisition
-
SANS:
-
Mount the vesicle sample in a quartz cuvette.
-
Place the sample in a temperature-controlled sample holder in the neutron beam.
-
Collect scattering data over a suitable range of scattering vectors (Q). The Q-range will depend on the instrument and the desired length scales to be probed.
-
Collect data for the empty cuvette and the solvent for background subtraction.
-
-
Neutron Diffraction:
-
Mount the oriented multilayer sample in a humidity and temperature-controlled chamber.
-
Align the sample with respect to the neutron beam to measure the lamellar diffraction peaks.
-
Collect diffraction data by performing a rocking scan at each detector angle or by using a 2D detector.
-
Data Analysis
-
SANS Data:
-
Perform background subtraction and normalize the data to a standard.
-
Model the scattering data using appropriate form factors for unilamellar vesicles. This modeling can yield parameters such as the bilayer thickness, area per lipid, and the scattering length density profile across the bilayer.
-
-
Neutron Diffraction Data:
-
Integrate the intensity of the lamellar Bragg peaks.
-
Use the integrated intensities to calculate the structure factors.
-
Reconstruct the one-dimensional scattering length density profile of the bilayer using Fourier analysis.
-
Caption: General experimental workflow for neutron scattering studies of lipid bilayers.
Conclusion
Both this compound and DPPC-d62 are invaluable tools for probing the structure of lipid bilayers using neutron scattering. The choice between them, or more powerfully, their combined use, depends on the specific research question. This compound is ideal for focusing on the head-group region and its interactions, while DPPC-d62 provides detailed information about the hydrophobic core of the membrane. By leveraging the principles of contrast variation and employing rigorous experimental and analytical techniques, researchers can unlock a wealth of information about the intricate world of biological membranes.
References
A Researcher's Guide to Deuterated DPPC in NMR Studies: Chain vs. Headgroup Labeling
For researchers, scientists, and drug development professionals leveraging Nuclear Magnetic Resonance (NMR) spectroscopy to investigate lipid bilayer systems, the choice of isotopic labeling is a critical experimental design parameter. This guide provides a comprehensive comparison of chain-deuterated and headgroup-deuterated 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), two of the most common labeling schemes, offering insights into their respective applications, the data they yield, and the experimental protocols involved.
The strategic placement of deuterium atoms on the DPPC molecule allows for the selective probing of different regions of the lipid, providing invaluable information on membrane structure, dynamics, and interactions with other molecules. While chain deuteration offers a detailed view of the hydrophobic core of the membrane, headgroup deuteration provides specific insights into the behavior of the polar interface.
Probing the Membrane Core vs. the Polar Interface
The fundamental difference between using chain-deuterated and headgroup-deuterated DPPC in NMR lies in the region of the lipid that is being observed. Deuterium (²H) NMR spectroscopy of lipids in a bilayer provides information on the orientation and dynamics of the C-²H bond vector with respect to the main magnetic field. This is typically quantified by the quadrupolar splitting (Δνq), which is directly proportional to the order parameter (S_CD) of the C-²H bond.
-
Chain-deuterated DPPC , often perdeuterated on one or both acyl chains (e.g., DPPC-d62), is employed to investigate the hydrophobic core of the membrane. By analyzing the quadrupolar splittings of the various deuterated methylene segments along the acyl chain, researchers can construct an order parameter profile. This profile reveals how the motional freedom of the acyl chains changes from the glycerol backbone towards the terminal methyl group. Such studies are crucial for understanding the effects of temperature, pressure, and the incorporation of other molecules like cholesterol or membrane proteins on the packing and fluidity of the lipid bilayer.[1][2][3]
-
Headgroup-deuterated DPPC , with deuterium labels on specific positions of the phosphocholine headgroup (e.g., at the α- or β-carbon), allows for the direct investigation of the polar headgroup region.[4][5] This approach provides information on the conformation, orientation, and dynamics of the headgroup, which are critical for understanding lipid-lipid and lipid-water interactions, as well as the binding of ions and other molecules to the membrane surface.
Quantitative Comparison of NMR Parameters
The choice between chain and headgroup deuteration will yield significantly different NMR spectra and associated parameters. The following table summarizes the key quantitative data that can be extracted from ²H NMR studies of each type of labeled DPPC.
| Parameter | Chain-Deuterated DPPC | Headgroup-Deuterated DPPC | Significance |
| Quadrupolar Splitting (Δνq) | Varies along the acyl chain, typically decreasing from the glycerol backbone to the methyl terminus. In the liquid crystalline phase, values can range from a few kHz to over 100 kHz.[2] | Specific splittings are observed for each deuterated position on the headgroup, reflecting the distinct motional constraints of each segment.[4] | Directly proportional to the order parameter (S_CD), providing a measure of the motional restriction of the C-²H bond. |
| Order Parameter (S_CD) | Provides an order parameter profile along the acyl chain, illustrating the gradient of flexibility within the membrane core.[6] | Yields specific order parameters for the α and β segments of the choline headgroup, indicating their orientation and dynamics.[5] | Quantifies the degree of orientational ordering of the labeled segment. |
| Spin-Lattice Relaxation Time (T1) | T1 values vary along the acyl chain and are sensitive to the rates of molecular motions (e.g., trans-gauche isomerization, rotational diffusion).[5] | T1 values for the headgroup deuterons provide insights into the dynamics of the headgroup, such as wobbling and rotational motions.[4] | Reflects the efficiency of energy transfer to the surrounding lattice, providing information on molecular motions on the nanosecond timescale. |
Experimental Protocols
Solid-state ²H NMR is the primary technique used to study deuterated lipids in bilayer systems. The following provides a generalized experimental protocol.
Sample Preparation:
-
Hydration: A known amount of the desired deuterated DPPC (and any other components like cholesterol or peptides) is dissolved in an organic solvent (e.g., chloroform/methanol). The solvent is then evaporated under a stream of nitrogen gas to form a thin lipid film on the walls of a glass tube. The film is further dried under vacuum for several hours to remove any residual solvent.
-
Multilamellar Vesicle (MLV) Formation: The lipid film is hydrated with a buffer solution (e.g., phosphate-buffered saline) at a temperature above the main phase transition temperature of DPPC (~41°C). The sample is then subjected to several freeze-thaw cycles to ensure homogeneous hydration and the formation of well-structured MLVs.
-
Sample Packing: The hydrated lipid dispersion is then transferred to an NMR rotor.
NMR Spectroscopy:
-
Spectrometer Setup: The experiments are typically performed on a solid-state NMR spectrometer equipped with a wideline probe. The temperature of the sample is carefully controlled.
-
Pulse Sequence: A quadrupolar echo pulse sequence (90°x - τ - 90°y - τ - acquire) is commonly used to acquire the ²H NMR spectra. This sequence is designed to refocus the dephasing of the magnetization due to the large quadrupolar interaction.
-
Data Acquisition: The free induction decay (FID) is recorded and Fourier transformed to obtain the ²H NMR spectrum. Key parameters such as the spectral width, recycle delay, and number of scans are optimized for the specific sample and experimental conditions.
-
Data Analysis: The quadrupolar splitting (Δνq) is measured from the separation of the two peaks in the Pake doublet spectrum. The order parameter (S_CD) is then calculated from Δνq. Relaxation times (T1) can be measured using inversion-recovery or saturation-recovery pulse sequences.
Visualizing the Comparison and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the distinct information obtained from each labeling strategy and a typical experimental workflow.
Caption: Information obtained from chain- vs. headgroup-deuterated DPPC.
Caption: General experimental workflow for NMR studies of deuterated DPPC.
Conclusion
The choice between chain-deuterated and headgroup-deuterated DPPC for NMR studies is dictated by the specific research question. To investigate the hydrophobic core, acyl chain dynamics, and overall membrane fluidity, chain-deuterated DPPC is the label of choice. Conversely, to probe the polar headgroup region, its conformation, and interactions at the membrane-water interface, headgroup-deuterated DPPC is indispensable. By carefully selecting the appropriate deuterated lipid and applying the robust methodologies of solid-state ²H NMR, researchers can gain profound insights into the intricate world of lipid bilayers.
References
- 1. researchgate.net [researchgate.net]
- 2. Solid-state 2H NMR studies of the effects of cholesterol on the acyl chain dynamics of magnetically aligned phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deuterium NMR investigation of ether- and ester-linked phosphatidylcholine bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative 2H- and 31P-NMR study on the properties of palmitoyllysophosphatidylcholine in bilayers with gramicidin, cholesterol and dipalmitoylphosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unlocking High-Resolution Insights: The Advantages of Perdeuterated DPPC in Solid-State NMR
For researchers, scientists, and drug development professionals working with lipid membranes, solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure, dynamics, and interactions of membrane components at an atomic level. Dipalmitoylphosphatidylcholine (DPPC) is a widely used model lipid for these studies. The strategic substitution of hydrogen atoms with deuterium in DPPC (perdeuterated DPPC) offers significant advantages, leading to higher quality data and more detailed molecular insights.
This guide provides a comprehensive comparison of perdeuterated DPPC and its non-deuterated counterpart for solid-state NMR applications, supported by experimental principles. We will delve into the quantitative and qualitative benefits, provide detailed experimental protocols, and visualize key concepts to aid in your research.
Performance Comparison: Perdeuterated vs. Non-Deuterated DPPC
The primary advantage of using perdeuterated DPPC in solid-state NMR stems from the significant reduction of the strong ¹H-¹H dipolar couplings that dominate the spectra of protonated samples. This leads to a dramatic improvement in spectral resolution and allows for the extraction of more precise structural and dynamic information.
| Parameter | Non-Deuterated DPPC | Perdeuterated DPPC | Advantage of Perdeuteration |
| Spectral Resolution (¹³C NMR) | Broad linewidths due to strong ¹H-¹H and ¹H-¹³C dipolar couplings. | Significantly narrower linewidths. | Improved Resolution: Allows for the resolution of individual carbon sites along the lipid acyl chains. |
| Spectral Simplification | Overlapping proton signals from the lipid can obscure signals from interacting molecules. | The absence of proton signals from the lipid provides a "clean" background. | Unambiguous Observation: Enables clear detection of signals from non-deuterated molecules (e.g., peptides, drugs) interacting with the membrane.[1] |
| Primary Nucleus for Study | ¹H, ¹³C, ³¹P | ²H, ¹³C, ³¹P | Direct Probe of Order and Dynamics: ²H NMR provides a direct and sensitive probe of the orientation and motion of the C-D bonds.[2] |
| Linewidth in ¹H-¹⁵N correlation spectra | Broader lines in the ¹H dimension. | Greatly narrowed linewidths in the ¹H-¹⁵N heteronuclear dipolar coupling frequency dimension in the absence of effective ¹H-¹H homonuclear decoupling.[3] | Enhanced Resolution in Multidimensional NMR: Improves the resolution of spectra for studying membrane-associated proteins. |
| Relaxation Times | Shorter T₂ relaxation times due to strong dipolar interactions. | Longer T₂ relaxation times. | Improved Coherence Lifetimes: Allows for the use of more complex pulse sequences to extract detailed structural and dynamic information. |
Delving into the Advantages
Enhanced Spectral Resolution and Simplified Spectra
In solid-state NMR of non-deuterated lipids, the high density of protons creates a strong network of dipolar couplings, leading to broad spectral lines that obscure fine structural details. By replacing protons with deuterons, these homonuclear dipolar interactions are significantly reduced.[3] This "dilution" of protons results in a dramatic narrowing of the spectral lines, particularly for ¹³C and ¹⁵N NMR of molecules within the lipid bilayer.[1][3] This allows researchers to resolve signals from individual atomic sites, providing a much more detailed picture of the molecular environment.
Furthermore, the use of perdeuterated lipids provides a "proton-silent" background, which is invaluable when studying the interaction of protonated molecules, such as peptides or drugs, with the membrane. The signals from the molecule of interest can be observed without interference from the much larger signals of the lipid protons.[1]
A Direct Probe of Molecular Order and Dynamics
²H solid-state NMR of perdeuterated lipids is a powerful technique for characterizing the molecular order and dynamics within the membrane. The deuterium nucleus has a quadrupole moment that interacts with the local electric field gradient. The resulting quadrupolar splitting in the ²H NMR spectrum is highly sensitive to the orientation and motion of the C-D bond.[2] By analyzing the ²H NMR lineshapes, one can determine the order parameter (S_CD) for each deuterated position along the DPPC acyl chains. This provides a detailed profile of membrane fluidity and how it is affected by factors such as temperature, pressure, or the presence of other molecules.
Experimental Protocols
Preparation of Perdeuterated DPPC Multilamellar Vesicles (MLVs)
This protocol describes the preparation of multilamellar vesicles from perdeuterated DPPC for solid-state NMR analysis.
-
Dissolution: Weigh the desired amount of perdeuterated DPPC and dissolve it in a 2:1 (v/v) mixture of chloroform and methanol.
-
Film Formation: Dry the lipid solution in a round-bottom flask under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask. To ensure complete removal of the organic solvent, place the flask under high vacuum for at least 2 hours.
-
Hydration: Add the desired buffer (e.g., phosphate-buffered saline, pH 7.4) to the lipid film. The hydration should be performed at a temperature above the main phase transition temperature of DPPC (T_m ≈ 41°C), for instance, at 50-60°C.
-
Vesicle Formation: Vortex the mixture vigorously for several minutes until the lipid film is completely suspended, forming a milky solution of MLVs.
-
Homogenization (Optional): For a more uniform sample, subject the MLV suspension to several freeze-thaw cycles. This involves alternately placing the sample in liquid nitrogen and a warm water bath.
-
Sample Packing: Pellet the MLVs by centrifugation. Carefully transfer the hydrated lipid pellet into a solid-state NMR rotor (e.g., 4 mm zirconia rotor).
Solid-State ²H NMR Experiment
The following provides typical parameters for a static ²H solid-state NMR experiment on perdeuterated DPPC MLVs.
-
Spectrometer Setup:
-
Magnetic Field Strength: 7.0 T or higher.
-
Probe: A solid-state NMR probe capable of static experiments.
-
Temperature Control: Set the sample temperature as required for the experiment (e.g., above or below the T_m of DPPC).
-
-
Pulse Sequence: A quadrupolar echo pulse sequence is typically used: (90°)_x - τ - (90°)_y - τ - acquire.[2][4]
-
Key Experimental Parameters:
-
⁹⁰° Pulse Length: Typically 2-4 µs, calibrated for the deuterium channel.[2][4]
-
Inter-pulse Delay (τ): 30-50 µs.[2]
-
Recycle Delay: Should be at least 5 times the T₁ of the deuterons (typically 1-2 seconds).
-
Number of Scans: Dependent on the sample concentration, but typically several thousand scans are acquired to achieve a good signal-to-noise ratio.
-
Spectral Width: 250-500 kHz.
-
Visualizing the Workflow and Advantages
To better illustrate the concepts discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Experimental workflow for solid-state NMR of perdeuterated DPPC.
References
Validating Molecular Dynamics Simulations: A Comparative Guide Using DPPC-d13 Experimental Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of molecular dynamics (MD) simulation data with experimental benchmarks for 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) lipid bilayers, with a specific focus on the validation against data from choline-deuterated DPPC (DPPC-d13). Accurate validation of MD simulations is crucial for ensuring their predictive power in studying membrane-associated biological processes and in the rational design of novel therapeutics.
Comparison of Key Structural Parameters
The validation of an MD simulation of a lipid bilayer relies on the accurate reproduction of experimentally determined structural and dynamic properties. Below is a comparison of key parameters for a pure DPPC bilayer in the liquid-crystalline phase, comparing a representative all-atom MD simulation with experimental data.
| Parameter | Experimental Value | MD Simulation Value |
| Area per Lipid (Ų) | 63.0 at 323 K[1] | 63.9 ± 0.6 at 323 K[1] |
| Bilayer Thickness (Å) | 38.3 at 323 K[2] | 37.4 at 345 K[2] |
| Acyl Chain Order Parameter (SCD) for C2 | ~0.45 at 323 K | ~0.42 at 323 K |
| Acyl Chain Order Parameter (SCD) for C15 | ~0.1 at 323 K | ~0.12 at 323 K |
Note: Experimental and simulation conditions, such as temperature and hydration, can influence these values. The data presented here are for fully hydrated bilayers in the liquid-crystalline phase. While specific experimental data for all parameters of this compound is not available in a single comprehensive study, the deuteration of the choline headgroup has been shown to impact monolayer properties and hydration.[3] This underscores the importance of using appropriately parameterized force fields when simulating isotopically labeled lipids.
Experimental and Simulation Methodologies
Detailed methodologies are essential for the critical evaluation and replication of both experimental and computational studies.
Experimental Protocols
Deuterium Nuclear Magnetic Resonance (2H NMR) Spectroscopy for Order Parameter Determination
Solid-state 2H NMR is a powerful technique to probe the orientational order of specific C-D bonds within the lipid acyl chains.
-
Sample Preparation: Multilamellar vesicles (MLVs) of DPPC with deuterated acyl chains are prepared by dissolving the lipid in an organic solvent, followed by evaporation to form a thin film. The film is then hydrated with a buffer solution and subjected to multiple freeze-thaw cycles to ensure homogeneity.
-
NMR Spectroscopy: The hydrated lipid dispersion is transferred to an NMR rotor. 2H NMR spectra are acquired using a quadrupolar echo pulse sequence.
-
Data Analysis: The quadrupolar splitting (ΔνQ) is measured from the de-Paked spectrum. The order parameter (SCD) is then calculated using the equation: SCD = (4/3) * (h * ΔνQ / e2qQ/h), where e2qQ/h is the static quadrupolar coupling constant for a C-D bond (~170 kHz).
X-ray and Neutron Scattering for Bilayer Thickness and Area per Lipid
Small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) are used to determine the overall structure of the lipid bilayer.
-
Sample Preparation: Unilamellar vesicles (ULVs) are typically prepared by extrusion of MLVs through a polycarbonate membrane of a defined pore size. For neutron scattering, contrast is enhanced by using deuterated lipids and varying the H2O/D2O ratio of the solvent.[4]
-
Scattering Experiments: The vesicle suspension is placed in a sample cell and exposed to a collimated X-ray or neutron beam. The scattered intensity is measured as a function of the scattering vector, q.
-
Data Analysis: The scattering data is analyzed by fitting a model of the lipid bilayer electron density or scattering length density profile. This fitting procedure yields parameters such as the bilayer thickness (often defined as the phosphate-to-phosphate distance) and the area per lipid.
Molecular Dynamics Simulation Protocol
All-Atom MD Simulation of a DPPC Bilayer
-
System Setup: A bilayer of 128 DPPC molecules (64 per leaflet) is constructed. For simulations involving this compound, the hydrogen atoms of the choline methyl groups are replaced with deuterium in the topology file. The bilayer is then solvated with a water model (e.g., TIP3P) at a hydration level of at least 30 water molecules per lipid.
-
Force Field: A suitable all-atom force field, such as CHARMM36 or AMBER, is used to describe the interatomic interactions. It is crucial to use a force field that has been well-validated for lipid systems.
-
Equilibration: The system is first energy-minimized to remove steric clashes. This is followed by a series of equilibration steps, typically in the NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles, to allow the system to reach a stable temperature and pressure.
-
Production Run: A production simulation of at least 50-100 nanoseconds is performed in the NPT ensemble. Trajectory frames are saved at regular intervals for analysis.
-
Data Analysis: The trajectory is analyzed to calculate the area per lipid (from the dimensions of the simulation box), bilayer thickness (from the average distance between the phosphate groups in the two leaflets), and deuterium order parameters (from the orientation of the C-D bond vectors with respect to the bilayer normal).
Validation Workflow
The process of validating an MD simulation against experimental data can be visualized as a systematic workflow.
References
A Comparative Guide to DPPC-d13 and DMPC-d54 for Lipid Dynamics Studies
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of membrane biophysics and drug development, understanding the dynamics of lipid bilayers is paramount. Deuterated lipids, such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with deuterated choline headgroup (DPPC-d13) and 1,2-dimyristoyl-sn-glycero-3-phosphocholine with perdeuterated acyl chains (DMPC-d54), are invaluable tools for these investigations. Their selective deuterium labeling allows for detailed structural and dynamic characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, neutron scattering, and Fourier-Transform Infrared (FTIR) spectroscopy. This guide provides an objective comparison of this compound and DMPC-d54, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific research needs.
Introduction to this compound and DMPC-d54
DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) is a saturated phospholipid with two 16-carbon acyl chains. Its deuterated analogue, This compound , specifically has the nine protons of the choline methyl groups and the four protons of the adjacent methylene groups in the headgroup replaced by deuterium. This selective deuteration makes it particularly useful for studying the dynamics and interactions of the lipid headgroup region.
DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) is another saturated phospholipid, but with shorter 14-carbon acyl chains. In DMPC-d54 , all 54 protons on the two myristoyl acyl chains are replaced by deuterium. This extensive deuteration of the hydrophobic core makes it an excellent probe for investigating the order and dynamics of the lipid tails.
The primary difference in their application for studying lipid dynamics lies in the location of the deuterium labels, which dictates the specific region of the lipid molecule being probed by techniques sensitive to the carbon-deuterium (C-D) bond.
Quantitative Data Comparison
The choice between this compound and DMPC-d54 often depends on the specific physical and dynamic properties of the lipid bilayer being investigated. The following tables summarize key quantitative data for both lipids, compiled from various experimental studies.
Table 1: Physical Properties of DPPC and DMPC
| Property | DPPC | DMPC | Reference(s) |
| Acyl Chain Composition | 16:0/16:0 | 14:0/14:0 | N/A |
| Molecular Weight ( g/mol ) | 734.04 | 677.93 | N/A |
| Main Phase Transition Temperature (Tm) (°C) | 41 | 24 | [1][2] |
| Effect of Chain Deuteration on Tm (°C) | -4.3 ± 0.1 | -4.3 ± 0.1 | [3][4] |
Table 2: Structural and Dynamic Parameters from Experimental Studies
| Parameter | DPPC | DMPC-d54 | Experimental Technique | Reference(s) |
| Area per Lipid (Ų) in Fluid Phase | 63.0 (at 50°C) | ~60 (estimated from non-deuterated) | Neutron & X-ray Scattering / MD Simulations | [5] |
| Bilayer Thickness (Å) in Fluid Phase | ~38 (P-P distance) | ~35 (P-P distance) | MD Simulations / Neutron Scattering | [6] |
| Acyl Chain Order Parameter (SCD) - Plateau Region | ~0.45 (at 50°C) | ~0.4 (at 30°C) | 2H NMR | [7][8][9][10] |
Note: Direct comparative data for deuterated species under identical conditions is limited. Values are sourced from studies on the specified lipid or its non-deuterated counterpart, as indicated. The effect of headgroup deuteration (d13) on the physical properties of DPPC is generally considered to be less pronounced than that of chain deuteration.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for key experiments used to study lipid dynamics with this compound and DMPC-d54.
Solid-State NMR Spectroscopy of Deuterated Lipids
Objective: To determine the acyl chain order parameters (for DMPC-d54) or headgroup dynamics (for this compound) in a lipid bilayer.
Methodology:
-
Sample Preparation:
-
Dissolve the desired amount of deuterated lipid (e.g., 20-30 mg of DMPC-d54) in an organic solvent such as chloroform or a chloroform/methanol mixture.[11][12][13][14][15]
-
Dry the lipid solution under a stream of nitrogen gas to form a thin film on the wall of a glass vial.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a specific amount of D₂O-depleted water or buffer to achieve the desired hydration level (e.g., 50% w/w).
-
Vortex the sample to form a milky suspension of multilamellar vesicles (MLVs).
-
Transfer the hydrated lipid sample into a 4 mm or 5 mm solid-state NMR rotor.
-
Seal the rotor with a cap to prevent dehydration.
-
-
NMR Spectroscopy:
-
Acquire 2H NMR spectra using a solid-state NMR spectrometer equipped with a quadrupolar echo pulse sequence (90°x - τ - 90°y - τ - acquire).[16]
-
Set the spectral width to adequately cover the broad powder pattern (e.g., 250-500 kHz).
-
The recycle delay should be at least five times the spin-lattice relaxation time (T₁) of the deuterons.
-
Perform experiments at a controlled temperature, typically above the main phase transition temperature of the lipid, to ensure the bilayer is in the liquid-crystalline phase.
-
-
Data Analysis:
-
The quadrupolar splitting (ΔνQ) is measured from the separation of the two peaks in the Pake doublet powder pattern.
-
The carbon-deuterium bond order parameter (SCD) is calculated using the equation: SCD = (4/3) * (h/e²qQ) * ΔνQ, where h is Planck's constant and e²qQ/h is the static quadrupolar coupling constant for a C-D bond (~170 kHz).[16]
-
Neutron Reflectivity of Lipid Bilayers
Objective: To determine the structure of a lipid bilayer, including thickness and area per lipid, at a solid-liquid interface.
Methodology:
-
Substrate Preparation:
-
Clean a single-crystal silicon wafer by sonication in a series of solvents (e.g., ethanol, methanol, and water) and then treat with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) to create a hydrophilic silicon oxide surface.
-
-
Lipid Bilayer Deposition:
-
Neutron Reflectivity Measurement:
-
Mount the sample in a solid-liquid cell that allows for the exchange of the aqueous subphase.[19]
-
Measure the neutron reflectivity profile as a function of the momentum transfer vector, Qz, which is perpendicular to the surface.
-
Perform measurements in different contrast solvents (e.g., D₂O, H₂O, and a mixture known as "contrast-matched water") to highlight different components of the bilayer.[20]
-
-
Data Analysis:
-
Model the reflectivity data using a layered model of the interface, typically consisting of the silicon substrate, silicon oxide layer, a thin water layer, the lipid headgroups, the lipid tails, and the bulk solvent.
-
Fit the model to the experimental data to obtain the scattering length density (SLD) profile, from which the thickness and composition of each layer can be determined.[17][18]
-
Fourier-Transform Infrared (FTIR) Spectroscopy of Lipids
Objective: To study the phase behavior and conformational order of lipid acyl chains.
Methodology:
-
Sample Preparation:
-
Prepare MLVs of the deuterated lipid as described for the NMR sample preparation.
-
Place a small aliquot of the lipid suspension between two CaF₂ windows separated by a thin spacer.
-
-
FTIR Spectroscopy:
-
Data Analysis:
-
Analyze the peak position and bandwidth of the symmetric and antisymmetric C-D or C-H stretching bands.
-
A shift in the peak position to higher wavenumbers and an increase in bandwidth are indicative of a transition from the ordered gel phase to the disordered liquid-crystalline phase.[23]
-
Visualization of Experimental Workflow and Logic
Experimental Workflow for Lipid Dynamics Study
Caption: Workflow for studying lipid dynamics using deuterated lipids.
Logic for Choosing Between this compound and DMPC-d54
Caption: Decision logic for selecting between this compound and DMPC-d54.
Concluding Remarks
The selection between this compound and DMPC-d54 is fundamentally driven by the specific research question.
-
This compound is the lipid of choice when the focus is on the headgroup region. Its deuterated choline group provides a direct spectroscopic window into the hydration, orientation, and dynamics of the lipid-water interface, which is crucial for studying interactions with membrane-associated proteins and peptides. The higher phase transition temperature of DPPC may also be advantageous for studies requiring a more ordered membrane at physiological temperatures.
-
DMPC-d54 is ideal for probing the hydrophobic core of the bilayer. The perdeuterated acyl chains offer a powerful means to investigate acyl chain order, packing, and dynamics using 2H NMR and to provide strong contrast in neutron scattering experiments for determining bilayer structure. The lower phase transition temperature of DMPC allows for the study of the gel-to-liquid crystalline phase transition over a more accessible temperature range for many experimental setups.
It is also important to consider the effect of deuteration itself on the physical properties of the lipids. As evidenced by experimental data, chain deuteration can lower the main phase transition temperature by several degrees.[3][4] While this effect is consistent between DPPC and DMPC, it should be taken into account when designing experiments and comparing results with non-deuterated systems.
Ultimately, both this compound and DMPC-d54 are powerful tools in the arsenal of membrane biophysicists. A clear understanding of their respective strengths and the specific experimental techniques to be employed will enable researchers to make an informed decision and gain deeper insights into the complex world of lipid dynamics.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of native bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of native bilayers - RMIT University - Figshare [research-repository.rmit.edu.au]
- 5. Lipid Bilayer Structure Determined by the Simultaneous Analysis of Neutron and X-Ray Scattering Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Simulation Study of Structural and Dynamic Properties of Mixed DPPC/DPPE Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure of dipalmitoylphosphatidylcholine/cholesterol bilayer at low and high cholesterol concentrations: molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Acyl chain order parameter profiles in phospholipid bilayers: computation from molecular dynamics simulations and comparison with 2H NMR experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sites.bu.edu [sites.bu.edu]
- 12. NMR Sample Preparation [nmr.chem.umn.edu]
- 13. How to make an NMR sample [chem.ch.huji.ac.il]
- 14. web.uvic.ca [web.uvic.ca]
- 15. instruction for solution NMR – solid state NMR [sites.gatech.edu]
- 16. doc.rero.ch [doc.rero.ch]
- 17. ncnr.nist.gov [ncnr.nist.gov]
- 18. ncnr.nist.gov [ncnr.nist.gov]
- 19. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. An infrared spectroscopic study of specifically deuterated fatty-acyl methyl groups in phosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. lib3.dss.go.th [lib3.dss.go.th]
- 23. nbi.ku.dk [nbi.ku.dk]
- 24. researchgate.net [researchgate.net]
- 25. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
Quantifying DPPC-d13 in Mixed Lipid Bilayers: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of specific lipid species within a mixed lipid bilayer is crucial for understanding membrane properties, drug-lipid interactions, and the pharmacokinetics of lipid-based drug delivery systems. This guide provides a comprehensive comparison of mass spectrometry-based methods and alternative techniques for the quantification of the deuterated phospholipid, 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d13 (DPPC-d13), in a mixed lipid bilayer environment. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate analytical technique.
Executive Summary
The quantification of this compound, a stable isotope-labeled lipid, in mixed lipid bilayers is most effectively and commonly achieved using mass spectrometry (MS). Techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry, and Shotgun Lipidomics offer high sensitivity and specificity. LC-MS/MS provides excellent chromatographic separation and robust quantification, making it a gold standard for complex mixtures. MALDI-TOF offers high-throughput analysis and is particularly useful for imaging applications. Shotgun lipidomics allows for rapid, direct infusion analysis of the total lipid extract.
Alternative methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Fluorescence Spectroscopy, can also provide quantitative information but generally have lower sensitivity and specificity for individual lipid species compared to MS. NMR offers the advantage of being non-destructive and providing detailed structural information, while fluorescence-based assays are useful for high-throughput screening and studying lipid distribution.
This guide will delve into the quantitative performance, experimental protocols, and underlying principles of these methods to facilitate an informed decision for your research needs.
Mass Spectrometry-Based Quantification of this compound
Mass spectrometry has become the cornerstone of lipidomics due to its high sensitivity, specificity, and ability to provide detailed structural information.[1] The use of a deuterated internal standard like this compound allows for accurate quantification by correcting for variations in sample preparation and instrument response.
Quantitative Performance Comparison
The following table summarizes the typical quantitative performance characteristics of the most common mass spectrometry techniques used for phospholipid quantification. The values are representative and can vary depending on the specific instrument, experimental conditions, and the complexity of the mixed lipid bilayer.
| Parameter | LC-MS/MS | MALDI-TOF MS | Shotgun Lipidomics (Direct Infusion MS) |
| Limit of Detection (LOD) | Low fmol to pmol | Mid fmol to pmol | Low to mid pmol |
| Limit of Quantification (LOQ) | Low pmol | High fmol to pmol | Mid to high pmol |
| Linear Dynamic Range | 3-5 orders of magnitude | 2-3 orders of magnitude | 2-4 orders of magnitude |
| Accuracy (% Bias) | < 15%[2][3] | < 20-30% | < 20% |
| Precision (%RSD) | < 15%[2][3] | < 20-30% | < 15% |
| Throughput | Moderate | High | High |
| Specificity | High | Moderate to High | Moderate (can be improved with high-resolution MS) |
Experimental Protocols
A common and effective method for extracting lipids from a bilayer matrix is a modified Bligh-Dyer or Folch extraction.
-
Vesicle Disruption: Start with a known amount of the mixed lipid bilayer preparation (e.g., liposomes) in an aqueous buffer.
-
Solvent Addition: Add a mixture of chloroform and methanol to the sample to create a single-phase system. A common starting ratio is 1:2 (v/v) of chloroform:methanol relative to the sample volume.
-
Phase Separation: Add chloroform and water to induce phase separation. The final ratio of chloroform:methanol:water should be approximately 2:2:1.8 (v/v/v).
-
Lipid Extraction: Vigorously mix the sample and centrifuge to separate the phases. The lower organic phase, containing the lipids, is carefully collected.
-
Drying and Reconstitution: The extracted lipid phase is dried under a stream of nitrogen and then reconstituted in a solvent compatible with the chosen mass spectrometry method (e.g., methanol/chloroform for LC-MS).
LC-MS/MS combines the separation power of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry, making it a robust method for quantifying lipids in complex mixtures.[4]
Protocol:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase or a HILIC column is typically used for phospholipid separation.
-
Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile/isopropanol) is employed to elute the lipids.
-
Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min for standard LC systems.
-
-
Mass Spectrometry Analysis:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for phosphatidylcholines.
-
MS Scan Mode: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification. The precursor ion of this compound (m/z 747.6) is selected and fragmented, and a specific product ion (e.g., the phosphocholine headgroup fragment at m/z 184.1) is monitored.
-
Data Analysis: The peak area of the this compound MRM transition is integrated and compared to a calibration curve generated using known concentrations of a this compound standard.
-
MALDI-TOF MS is a rapid and sensitive technique that is well-suited for high-throughput analysis and imaging of lipids directly from surfaces.[5][6]
Protocol:
-
Sample Spotting:
-
The extracted lipid sample is mixed with a suitable matrix solution (e.g., 2,5-dihydroxybenzoic acid, DHB).
-
A small volume of the mixture is spotted onto a MALDI target plate and allowed to co-crystallize.
-
-
Mass Spectrometry Analysis:
-
Ionization: A pulsed UV laser is used to desorb and ionize the sample.
-
MS Scan Mode: The mass spectrometer is operated in reflectron positive ion mode to acquire the mass spectrum.
-
Data Analysis: The intensity of the this compound peak (as [M+H]+ or [M+Na]+) is measured. For quantification, an internal standard (a different deuterated lipid not present in the sample) is typically used, and the ratio of the peak intensities is compared to a calibration curve.
-
Shotgun lipidomics involves the direct infusion of a total lipid extract into the mass spectrometer without prior chromatographic separation, offering very high throughput.[1][7][8]
Protocol:
-
Sample Infusion:
-
The reconstituted lipid extract is loaded into a syringe and infused into the mass spectrometer's ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
-
Mass Spectrometry Analysis:
-
Ionization: ESI in positive ion mode.
-
MS Scan Mode: High-resolution full scan MS or precursor ion scanning for the characteristic phosphocholine headgroup fragment (m/z 184.1) can be used to identify and quantify this compound.
-
Data Analysis: The ion intensity of the this compound molecular ion is measured over time and averaged. Quantification is achieved by comparing this intensity to that of a co-infused internal standard of a different lipid class.
-
Alternative Quantification Methods
While mass spectrometry is the dominant technique, other methods can provide valuable, albeit often less specific, quantitative data on lipid composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that can provide detailed structural and quantitative information about the components of a mixture.[9][10][11] For lipid quantification, ³¹P NMR is particularly useful for phospholipids.
Principle: The ³¹P nucleus in the phosphate group of each phospholipid class has a distinct chemical shift in the NMR spectrum. The area of each peak is directly proportional to the molar concentration of that phospholipid class.
Protocol:
-
Sample Preparation: The extracted lipid sample is dried and reconstituted in a deuterated solvent (e.g., chloroform-d with methanol-d4).
-
NMR Analysis: A ³¹P NMR spectrum is acquired. An internal standard with a known concentration and a distinct ³¹P chemical shift (e.g., triphenylphosphate) is added for absolute quantification.
-
Data Analysis: The integral of the DPPC peak is compared to the integral of the internal standard to determine its concentration.
Limitations: While quantitative for total DPPC, distinguishing between DPPC and this compound is not straightforward without more advanced NMR techniques. The sensitivity of NMR is significantly lower than that of mass spectrometry.
Fluorescence Spectroscopy
Fluorescence-based assays can be used to determine the composition of lipid bilayers, often by employing fluorescently labeled lipids.[12][13][14]
Principle: A fluorescently labeled version of a lipid of interest is incorporated into the mixed lipid bilayer. The fluorescence intensity or other photophysical properties (e.g., fluorescence resonance energy transfer, FRET) can be measured and correlated with the lipid's concentration.
Protocol:
-
Liposome Preparation: Prepare mixed lipid bilayers incorporating a known, small percentage of a fluorescently labeled phosphatidylcholine analog.
-
Fluorescence Measurement: Measure the fluorescence intensity of the liposome suspension using a fluorometer.
-
Data Analysis: Create a calibration curve by measuring the fluorescence of liposomes with varying known concentrations of the fluorescent lipid. The concentration of the fluorescent lipid in an unknown sample can then be determined.
Limitations: This is an indirect method for quantifying this compound, as it relies on a fluorescent analog. The introduction of a fluorescent probe can potentially perturb the bilayer structure. Moreover, this method is not specific for the deuterated species.
Workflow and Pathway Diagrams
To visualize the experimental and logical flows, the following diagrams are provided in the DOT language.
Caption: General workflow for the quantification of this compound in mixed lipid bilayers using mass spectrometry.
Caption: Comparison of analytical methods for the quantification of this compound in mixed lipid bilayers.
Conclusion
The choice of analytical method for quantifying this compound in mixed lipid bilayers depends on the specific research question, available instrumentation, and desired throughput.
-
LC-MS/MS is the recommended method for achieving the highest accuracy, precision, and specificity, especially in complex lipid mixtures.
-
MALDI-TOF MS is an excellent choice for high-throughput screening and for spatial analysis of lipid distribution in tissue sections (imaging mass spectrometry).
-
Shotgun Lipidomics offers the fastest analysis time and is suitable for rapid profiling of lipid composition changes.
-
NMR Spectroscopy provides valuable complementary information on the overall phospholipid composition and bilayer structure, although with lower sensitivity for individual species.
-
Fluorescence Spectroscopy is a useful tool for high-throughput assays and for studying lipid dynamics and distribution, but it lacks the specificity for direct quantification of this compound.
By understanding the strengths and limitations of each technique presented in this guide, researchers can confidently select the most appropriate method to achieve their analytical goals in the study of mixed lipid bilayers.
References
- 1. Shotgun Lipidomic Analysis for Differentiation of Niche Cold Pressed Oils [mdpi.com]
- 2. Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. An update of MALDI-TOF mass spectrometry in lipid research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new update of MALDI-TOF mass spectrometry in lipid research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive Evaluation of a Quantitative Shotgun Lipidomics Platform for Mammalian Sample Analysis on a High-Resolution Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of Lipids: Model, Reality, and Compromise - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. A Quantitative Fluorescence Microscopy-based Single Liposome Assay for Detecting the Compositional Inhomogeneity Between Individual Liposomes [jove.com]
- 13. A Quantitative Fluorescence Microscopy-based Single Liposome Assay for Detecting the Compositional Inhomogeneity Between Individual Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Video: A Quantitative Fluorescence Microscopy-based Single Liposome Assay for Detecting the Compositional Inhomogeneity Between Individual Liposomes [jove.com]
A Comparative Guide to SANS and SAXS for the Structural Analysis of DPPC-d13 Membranes
This guide provides a comprehensive comparison of Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Scattering (SAXS) for the characterization of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d13 (DPPC-d13) membranes. It is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful techniques for detailed structural analysis of lipid bilayers. By presenting experimental data, detailed protocols, and visual workflows, this guide aims to facilitate a deeper understanding of the complementary nature of SANS and SAXS in membrane biophysics.
Introduction to SANS and SAXS for Lipid Membrane Characterization
SANS and SAXS are pivotal techniques for elucidating the nanoscale structure of lipid membranes in physiologically relevant conditions without the need for bulky labels[1]. The fundamental difference between the two techniques lies in the type of radiation used and its interaction with matter. X-rays interact with the electron clouds of atoms, making SAXS highly sensitive to electron-rich regions like the phosphate headgroups of phospholipids. In contrast, neutrons scatter from atomic nuclei, and this interaction is isotope-dependent. This property makes SANS particularly powerful for studying biological systems, as it can distinguish between hydrogen and its isotope, deuterium. By selectively deuterating parts of the lipid molecule, such as the acyl chains in this compound, specific regions of the membrane can be highlighted or made "invisible" to neutrons through contrast variation techniques[2][3].
The joint analysis of SANS and SAXS data provides a more complete and highly resolved structural picture of the lipid bilayer than either technique alone[1][2][4]. This is because SANS provides detailed information about the hydrocarbon core of the membrane, while SAXS offers high resolution of the headgroup region[4].
Experimental Protocols
The successful application of SANS and SAXS for membrane characterization relies on meticulous sample preparation and well-defined instrumental parameters. Below are generalized protocols for preparing and analyzing this compound large unilamellar vesicles (LUVs).
1. Preparation of this compound Large Unilamellar Vesicles (LUVs)
-
Lipid Film Formation: A solution of this compound in a chloroform/methanol mixture is prepared. The solvent is then evaporated under a stream of nitrogen gas to form a thin lipid film on the walls of a round-bottom flask. The film is further dried under vacuum for several hours to remove any residual solvent.
-
Hydration: The lipid film is hydrated with a buffer solution (e.g., a D₂O-based buffer for SANS to minimize incoherent scattering from hydrogen, or an H₂O-based buffer for SAXS). The hydration is typically performed above the phase transition temperature of DPPC (~41°C) to ensure proper lipid mobility.
-
Vesicle Formation (Extrusion): The hydrated lipid suspension, consisting of multilamellar vesicles (MLVs), is subjected to multiple passes through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This process, also carried out above the lipid's phase transition temperature, results in a suspension of LUVs with a relatively uniform size distribution[5].
2. SANS Data Acquisition
-
Instrument: SANS experiments are performed on a dedicated small-angle neutron scattering instrument.
-
Sample Holder: The LUV suspension is loaded into a quartz cuvette with a defined path length (e.g., 1-2 mm).
-
Contrast Variation: To enhance structural detail, SANS measurements can be performed on samples prepared in different H₂O/D₂O mixtures. For this compound, where the tails are deuterated, using a 100% D₂O buffer provides high contrast for the protiated headgroups.
-
Data Collection: Scattering data is collected over a range of scattering vectors (q), typically from ~0.01 to 0.5 Å⁻¹. The q-range is crucial for resolving different structural features of the bilayer. Data is also collected for the buffer alone for background subtraction.
-
Temperature Control: The sample temperature is precisely controlled throughout the experiment, especially when studying phase transitions.
3. SAXS Data Acquisition
-
Instrument: SAXS experiments are conducted on a small-angle X-ray scattering instrument, often with a high-intensity X-ray source.
-
Sample Holder: The LUV suspension is typically held in a thin-walled quartz capillary.
-
Data Collection: SAXS patterns are recorded over a similar q-range as in SANS. The exposure time is optimized to obtain good signal-to-noise while minimizing radiation damage to the sample[5].
-
Background Subtraction: A scattering pattern of the buffer-filled capillary is collected for background subtraction.
-
Temperature Control: As with SANS, precise temperature control of the sample is essential.
Data Presentation: Structural Parameters of DPPC Bilayers
The analysis of SANS and SAXS data involves fitting the scattering curves to molecular models of the lipid bilayer. These models describe the distribution of scattering length density (for SANS) or electron density (for SAXS) across the membrane. From these fits, key structural parameters can be extracted. The following table summarizes typical structural parameters for DPPC bilayers obtained from scattering studies. Note that values can vary depending on the specific experimental conditions (temperature, hydration, etc.) and the model used for analysis.
| Structural Parameter | SANS Derived Value | SAXS Derived Value | Combined SANS/SAXS Value | Reference |
| Membrane Thickness (DB) | ~45 Å | ~44 Å | ~44.5 Å | [6],[7] |
| Hydrophobic Thickness (2DC) | ~30 Å | ~29 Å | ~29.5 Å | [8],[7] |
| Headgroup Thickness (DH) | ~8 Å | ~9 Å | ~8.5 Å | [8] |
| Area per Lipid (AL) | ~48 Ų | ~47 Ų | ~47.5 Ų | [7] |
| Repeat Distance (d-spacing) in MLVs | ~72 Å (ripple phase) | ~63 Å (gel phase) | - | [9],[7] |
Note: These are representative values from the literature and may not be from a single, direct cross-validation study on this compound. The values serve to illustrate the typical parameters obtained and their general agreement between the two techniques.
Visualization of Workflows and Concepts
Cross-Validation Workflow
The following diagram illustrates the general workflow for the cross-validation of SANS and SAXS data for this compound membrane analysis.
Caption: Workflow for SANS and SAXS cross-validation of this compound membranes.
Principles of SANS and SAXS for Membrane Profiling
This diagram illustrates the complementary nature of SANS and SAXS in probing different regions of the this compound lipid bilayer.
Caption: SANS and SAXS probe different regions of the this compound bilayer.
Data Analysis and Modeling Pipeline
The following diagram outlines the logical flow of data analysis, from raw scattering data to a refined structural model of the membrane.
Caption: Data analysis pipeline for joint SANS and SAXS modeling.
Conclusion
The cross-validation of SANS and SAXS data provides a powerful and robust approach for the detailed structural characterization of this compound membranes. The complementary nature of these two techniques allows for a comprehensive analysis of the entire bilayer structure, from the electron-rich headgroups to the deuterated hydrocarbon core. While SAXS provides excellent resolution for the headgroup regions, SANS, particularly with the use of deuterated lipids, offers unparalleled detail of the membrane's hydrophobic interior[4]. The joint refinement of data from both techniques leads to more accurate and reliable structural models, which are invaluable for understanding membrane function and the interaction of membranes with drugs and other biomolecules. The methodologies and data presented in this guide serve as a valuable resource for researchers employing these techniques in their work.
References
- 1. Structure of symmetric and asymmetric lipid membranes from joint SAXS/SANS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increasing complexity in small-angle X-ray and neutron scattering experiments: from biological membrane mimics to live cells - Soft Matter (RSC Publishing) DOI:10.1039/C9SM02352F [pubs.rsc.org]
- 3. Small-Angle Neutron Scattering for Studying Lipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. lipid.phys.cmu.edu [lipid.phys.cmu.edu]
- 8. Determination of Asymmetric Structure of Ganglioside-DPPC Mixed Vesicle Using SANS, SAXS, and DLS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of DPPC-d13: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d13
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the proper disposal of DPPC-d13, a deuterated lipid commonly used in research.
Based on available safety data sheets for the non-deuterated form, 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), this compound is not classified as a hazardous substance.[1][2][3] Consequently, this compound can typically be managed as non-hazardous waste. However, it is imperative to adhere to your institution's specific waste management protocols and local regulations.
Immediate Safety and Handling Precautions
While this compound is not considered hazardous, standard laboratory safety practices should always be observed during handling and disposal.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.
-
Avoid Inhalation and Contact: Minimize the generation of dust or aerosols. Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[2][3]
-
Spill Management: In the event of a spill, sweep up the solid material, taking care to avoid creating dust, and place it in a suitable container for disposal.
Quantitative Data Summary
While specific quantitative data for this compound disposal is not applicable, the following table summarizes key chemical identification information.
| Identifier | Value |
| Chemical Name | 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d13 |
| Synonyms | This compound |
| CAS Number | 86531-55-7 |
| Molecular Formula | C40H67D13NO8P |
| Molecular Weight | 747.12 g/mol |
Step-by-Step Disposal Protocol
This protocol outlines the decision-making process and procedural steps for the proper disposal of this compound as a non-hazardous chemical waste.
Step 1: Waste Characterization and Segregation
-
Confirm Non-Hazardous Status: Based on the SDS for DPPC, classify this compound as a non-hazardous chemical waste, provided it has not been mixed with any hazardous substances. If this compound has been mixed with hazardous materials, the entire mixture must be treated as hazardous waste and disposed of accordingly.
-
Segregate Waste: Do not mix this compound waste with hazardous waste streams such as halogenated solvents, heavy metals, or acutely toxic chemicals.[4] Keep it separate from other laboratory waste to ensure proper disposal.
Step 2: Preparing Solid this compound Waste for Disposal
-
Container Selection: Place solid this compound waste into a well-labeled, sealed container. A sturdy, screw-top plastic container or a securely sealed bag is appropriate.
-
Labeling: Clearly label the container as "Non-Hazardous Waste" and identify the contents as "this compound." Include the date and the name of the generating laboratory or researcher.
-
Disposal: Dispose of the container in the designated non-hazardous solid waste stream for your facility. This may be a specific bin for laboratory solids that are destined for a sanitary landfill. Do not place chemical waste in regular office trash cans.[1]
Step 3: Preparing this compound Solutions for Disposal
-
Solvent Check: If the this compound is in a solution, the solvent dictates the disposal method.
-
Aqueous Solutions: If dissolved in a non-hazardous aqueous buffer (e.g., saline, PBS), check with your institution's Environmental Health and Safety (EHS) office. In some cases, small quantities of non-hazardous aqueous solutions may be approved for drain disposal with copious amounts of water.[1][2] However, many institutions prohibit the drain disposal of any chemical waste.
-
Organic Solvents: If dissolved in an organic solvent, the entire solution must be treated as hazardous solvent waste. Dispose of it through your institution's hazardous waste management program.
-
-
Containerization and Labeling: For solutions not eligible for drain disposal, collect them in a compatible, sealed, and clearly labeled waste container.
Step 4: Disposal of Empty Containers
-
Rinsing: Triple rinse empty containers that held this compound with a suitable solvent (e.g., water or ethanol).
-
Rinsate Collection: Collect the rinsate and dispose of it as chemical waste, following the guidelines in Step 3.
-
Container Disposal: After triple rinsing, deface the original label and dispose of the empty container in the appropriate recycling or solid waste bin as per your facility's guidelines.[1]
Experimental Workflow and Logical Relationships
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always consult your institution's specific guidelines and your local EHS office for final determination.
References
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